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  • Product: (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid
  • CAS: 1858252-28-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

H and 13 C NMR Spectral Analysis of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid: A Comprehensive Technical Guide Executive Summary (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4)[1] is a highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

H and 13 C NMR Spectral Analysis of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid: A Comprehensive Technical Guide

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4)[1] is a highly privileged organoboron building block extensively utilized in modern medicinal chemistry. Its functionalized pyrazole core serves as a foundational scaffold in the synthesis of numerous bioactive compounds, including advanced kinase inhibitors and orexin receptor agonists[2].

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic success. However, boronic acids present unique analytical challenges due to their inherent propensity to form cyclic anhydrides (boroxines) and undergo protodeboronation under thermal stress[3]. This whitepaper provides a causality-driven guide to the 1 H and 13 C NMR characterization of this compound, alongside self-validating experimental protocols for its application in Suzuki-Miyaura cross-coupling.

Structural Elucidation via NMR: Mechanistic Causality

Solvent Selection and the Boroxine Equilibrium

The choice of deuterated solvent is the single most critical variable in boronic acid NMR acquisition. In non-polar solvents such as CDCl 3​ , boronic acids exist in a dynamic, water-dependent equilibrium with their trimeric boroxine forms[3]. This rapid exchange results in broadened, overlapping, or completely uninterpretable spectra.

The Causality of DMSO-d 6​ : To arrest this dynamic exchange, DMSO-d 6​ is the universal solvent of choice. As a strong hydrogen-bond acceptor, DMSO coordinates directly with the empty p-orbital of the boron atom and forms stable hydrogen bonds with the hydroxyl groups. This effectively traps the molecule in its monomeric boronic acid state, yielding sharp, quantifiable signals[4].

1 H NMR Spectral Analysis

In DMSO-d 6​ , the 1 H NMR spectrum of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid exhibits distinct, highly resolved resonances[5].

  • -B(OH) 2​ Protons: These protons appear as a characteristic broad singlet around 8.05 ppm. The broadening is a direct result of the quadrupolar relaxation of the attached 11 B nucleus (spin I=3/2 ).

  • Pyrazole C3-H: The isolated proton on the pyrazole ring is heavily deshielded by the adjacent nitrogen atom and the electron-withdrawing nature of the boronic acid, typically resonating as a sharp singlet at ~7.80 ppm.

  • Phenyl Protons: The freely rotating phenyl ring at the C5 position yields a multiplet integrating to 5 protons between 7.40 and 7.50 ppm.

  • N-CH 3​ Protons: The methyl group attached to N1 appears as a sharp, highly integrated singlet at ~3.75 ppm.

Table 1: Predicted 1 H NMR Data Summary (400 MHz, DMSO-d 6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Note
~8.05Broad Singlet (br s)2H-B(OH) 2​ Broadened by 11 B quadrupolar relaxation.
~7.80Singlet (s)1HPyrazole C3-HDeshielded by heteroatoms and boron.
7.40 - 7.50Multiplet (m)5HPhenyl C2'-C6'Overlapping aromatic resonances.
~3.75Singlet (s)3HN1-CH 3​ Standard N-methyl pyrazole shift.

Self-Validating Protocol (Deuterium Exchange): To unequivocally confirm the -B(OH) 2​ assignment, acquire a standard spectrum, then add 1-2 drops of D 2​ O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad signal at 8.05 ppm will collapse and disappear entirely due to rapid H/D exchange, validating the hydroxyl assignment[3].

13 C NMR Spectral Analysis

The 13 C NMR spectrum requires careful interpretation, particularly concerning the C4 carbon atom directly bonded to the boron center.

  • Quadrupolar Broadening: The C4 carbon signal (~112.0 ppm) is often severely broadened or completely absent from standard 13 C spectra. The rapid relaxation of the attached 11 B nucleus causes the carbon signal to smear into the baseline[4].

  • Aromatic and Aliphatic Carbons: The pyrazole C3 and C5 carbons appear at ~141.5 ppm and ~144.0 ppm, respectively[5]. The N-methyl carbon is highly shielded compared to the aromatics, appearing at ~37.5 ppm.

Table 2: Predicted 13 C NMR Data Summary (100 MHz, DMSO-d 6​ )

Chemical Shift (δ, ppm)AssignmentCausality / Note
~144.0Pyrazole C5Quaternary carbon attached to phenyl ring.
~141.5Pyrazole C3Tertiary carbon adjacent to N2.
130.5, 129.5, 128.8, 128.5Phenyl C1'-C6'Standard monosubstituted benzene shifts.
~112.0Pyrazole C4 (C-B)Broad/weak due to 11 B quadrupolar coupling.
~37.5N1-CH 3​ Aliphatic N-methyl carbon.

Experimental Protocols & Workflows

High-Fidelity NMR Sample Preparation

To ensure a self-validating and reproducible NMR analysis, follow this strict analytical protocol:

  • Drying: Dry the boronic acid sample under high vacuum for 2 hours to remove residual moisture, which can complicate the -B(OH) 2​ integration.

  • Dissolution: Weigh 5-8 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D)[4].

  • Homogenization: Sonicate the vial for 30 seconds to ensure complete dissolution. Crucial: Do not heat the sample, as thermal stress can induce protodeboronation.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30) with a minimum of 16 scans and a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.

NMR_Workflow Sample Compound (5-8 mg) Tube 5 mm NMR Tube Sample->Tube Solvent DMSO-d6 (0.6 mL) Solvent->Tube Lock Lock & Shim (Automated/Manual) Tube->Lock Insert into Magnet Acquire Pulse Sequence (zg30 / zgpg30) Lock->Acquire Optimize Field Process FT, Phase & Baseline Correction Acquire->Process FID Data

Workflow for high-fidelity NMR sample preparation and spectral acquisition.

Application Protocol: Suzuki-Miyaura Cross-Coupling

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is primed for palladium-catalyzed cross-coupling to generate complex biaryl systems[2].

  • Reagent Loading: In an oven-dried Schlenk flask, combine the target aryl halide (1.0 equiv), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv), and K 2​ CO 3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv) as the pre-catalyst.

  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 0.2 M). Causality: The aqueous component is mandatory for generating the reactive hydroxypalladium intermediate required during the transmetalation step.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Suzuki_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetalation Ar-Pd(II)-X + R-B(OH)2 -> Ar-Pd(II)-R OxAdd->TransMet Base / H2O RedElim Reductive Elimination Ar-Pd(II)-R -> Ar-R + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product Product Release Boronic (1-Methyl-5-phenyl-1H-pyrazol-4-yl) boronic acid Boronic->TransMet Activation

Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the pyrazole boronic acid.

References

  • CymitQuimica. "(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid Product Information". cymitquimica.com. 1

  • Wang, Y., et al. "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity". nih.gov. 5

  • Boss, C., et al. "Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy". acs.org. 2

  • Lloyd-Jones, G. C., et al. "The Boroxine–Boronic Acid Equilibrium". ed.ac.uk.3

  • Li, X., et al. "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters". mdpi.com. 4

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in pa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2][3] The pyrazole motif is a privileged structure found in numerous pharmaceuticals, and its functionalization with a boronic acid moiety provides a versatile handle for creating carbon-carbon and carbon-heteroatom bonds.[2][4] This guide details the primary synthetic pathways to this important reagent, offering in-depth mechanistic insights and practical, field-proven protocols. We will explore the key strategies of direct C-H borylation, and the more traditional halogen-metal exchange followed by borylation, providing a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

The fusion of the pyrazole core with a boronic acid functional group has created a class of reagents with significant utility in modern organic synthesis.[2][5] Pyrazoles are a prominent feature in many FDA-approved drugs due to their favorable physicochemical properties and ability to engage in key biological interactions.[2][4] The boronic acid group, particularly as its more stable pinacol ester derivative, is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[1][2] This powerful combination allows for the late-stage functionalization of drug scaffolds and the efficient construction of diverse chemical libraries for high-throughput screening.[6]

This guide focuses specifically on the synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, a compound with defined substitution patterns that necessitate specific synthetic considerations. We will delve into the primary methodologies for its preparation, examining the advantages and limitations of each approach.

Primary Synthetic Strategies

The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid can be approached through two principal routes:

  • Halogen-Metal Exchange of a Pre-functionalized Pyrazole followed by Borylation: This classic and robust method involves the initial synthesis of a halogenated pyrazole precursor, which is then subjected to a halogen-metal exchange and subsequent trapping with a boron electrophile.

  • Direct C-H Borylation: A more modern and atom-economical approach that involves the direct, transition-metal-catalyzed conversion of a C-H bond on the pyrazole ring to a C-B bond.[2]

Strategy 1: Halogen-Metal Exchange Pathway

This well-established route offers reliable access to the target boronic acid and is often the go-to method for its synthesis. The general workflow involves three key stages:

  • Synthesis of the Pyrazole Core: The construction of the 1-methyl-5-phenyl-1H-pyrazole scaffold.

  • Halogenation of the Pyrazole Ring: The regioselective introduction of a halogen (typically iodine or bromine) at the 4-position.

  • Lithiation and Borylation: The conversion of the C-X bond to a C-B bond via a lithiated intermediate.

The most common method for synthesizing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For 1-methyl-5-phenyl-1H-pyrazole, this involves the reaction of a benzoylacetone equivalent with methylhydrazine. It is important to note that the use of substituted hydrazines can lead to the formation of regioisomers.[6]

With the pyrazole core in hand, the next step is the introduction of a halogen at the C4 position. Iodination is often preferred as the resulting C-I bond is more reactive in the subsequent lithiation step. A common and effective method for this transformation is electrophilic iodination using N-iodosuccinimide (NIS).[7]

Experimental Protocol: Synthesis of 4-iodo-1-methyl-5-phenyl-1H-pyrazole[7]

  • Materials:

    • 1-methyl-5-phenyl-1H-pyrazole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.0 equiv) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 equiv) to the solution.

    • Heat the reaction mixture to 85°C and stir for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., gradient elution with ethyl acetate in heptane) to afford the desired 4-iodo-1-methyl-5-phenyl-1H-pyrazole.[7]

The final step in this pathway is the conversion of the 4-iodopyrazole to the corresponding boronic acid. This is typically achieved through a low-temperature halogen-metal exchange with an organolithium reagent, such as n-butyllithium, followed by quenching the resulting aryllithium species with a trialkyl borate, most commonly triisopropyl borate.[8][9] The intermediate boronic ester is then hydrolyzed to the desired boronic acid.

An improved one-pot procedure involves the in-situ trapping of the lithiated species, which can lead to higher yields compared to the traditional stepwise approach.[8] The resulting boronic acid can be isolated or, for enhanced stability and easier handling, converted to its pinacol ester by reaction with pinacol.[2][10]

Experimental Protocol: Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid pinacol ester

  • Materials:

    • 4-iodo-1-methyl-5-phenyl-1H-pyrazole

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Pinacol

    • Anhydrous Tetrahydrofuran (THF)

    • Hexanes

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-iodo-1-methyl-5-phenyl-1H-pyrazole (1.0 equiv) in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise.

    • Stir the mixture at -78°C for 1 hour.

    • Add triisopropyl borate (1.2 equiv) dropwise, maintaining the temperature at -78°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • To the crude boronic acid, add pinacol (1.1 equiv) and dissolve in a suitable solvent like toluene.

    • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid pinacol ester.

Mechanism of the Lithiation-Borylation Reaction

The mechanism involves the initial deprotonation at the most acidic position by the strong base (n-BuLi), which is the hydrogen at the C4 position of the pyrazole ring. The subsequent nucleophilic attack of the resulting carbanion on the electrophilic boron atom of the trialkyl borate forms a borate complex. This complex is then hydrolyzed upon acidic workup to yield the final boronic acid.

Lithiation_Borylation pyrazole 4-Iodo-1-methyl-5-phenyl-1H-pyrazole lithiated_pyrazole Lithiated Pyrazole Intermediate pyrazole->lithiated_pyrazole -n-BuI nBuLi n-BuLi nBuLi->lithiated_pyrazole borate B(O-iPr)₃ borate_complex Borate Complex borate->borate_complex H3O H₃O⁺ boronic_acid (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid H3O->boronic_acid lithiated_pyrazole->borate_complex borate_complex->boronic_acid Hydrolysis

Caption: Lithiation-Borylation Pathway.

Strategy 2: Direct C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical alternative for the synthesis of aryl and heteroaryl boronic esters.[2] This methodology avoids the pre-functionalization of the substrate with a halide, thus shortening the synthetic sequence. Iridium-catalyzed C-H borylation is a prominent method in this category.[2][11]

However, a significant challenge in the direct C-H borylation of pyrazoles is controlling the regioselectivity. For a 1,5-disubstituted pyrazole, borylation can potentially occur at either the C3 or C4 position. The regiochemical outcome is often governed by steric and electronic factors of the substituents on the pyrazole ring and the nature of the catalyst and ligands employed.

A copper-catalyzed aminoboration of hydrazones has also been reported as a method to generate borylated pyrazoles with excellent regioselectivity.[12][13][14] This approach constructs the borylated pyrazole ring in a single step from acyclic precursors.[13][14]

The generally accepted mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of the B-B bond of the diboron reagent to the iridium center, followed by C-H activation of the pyrazole substrate. Reductive elimination then furnishes the borylated pyrazole and regenerates the active iridium catalyst.

CH_Borylation cluster_catalytic_cycle Catalytic Cycle pyrazole 1-methyl-5-phenyl-1H-pyrazole Ir_H_Bpin Ir(III)-H-Bpin Complex pyrazole->Ir_H_Bpin B2pin2 B₂(pin)₂ Ir_active Active Ir(I) Catalyst B2pin2->Ir_active Ir_catalyst [Ir(COD)OMe]₂ / dtbpy Ir_Bpin Ir(III)-Bpin Complex Ir_active->Ir_Bpin Oxidative Addition of B₂(pin)₂ borylated_pyrazole (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid pinacol ester Ir_Bpin->Ir_H_Bpin C-H Activation Ir_pyrazole_H_Bpin Ir(V) Intermediate Ir_H_Bpin->Ir_pyrazole_H_Bpin Ir_pyrazole_H_Bpin->Ir_active Reductive Elimination Ir_pyrazole_H_Bpin->borylated_pyrazole

Caption: Iridium-Catalyzed C-H Borylation.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid and its esters is in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction enables the formation of a C-C bond between the pyrazole ring and a variety of aryl or heteroaryl halides or triflates, providing access to a vast array of complex molecules.[1][6]

Microwave-assisted Suzuki coupling has been shown to significantly accelerate these reactions, often leading to improved yields and reduced side product formation.[1]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[1]

  • Materials:

    • (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid pinacol ester

    • Aryl or heteroaryl halide (e.g., 4-bromotoluene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Cs₂CO₃ or K₂CO₃)

    • Solvent (e.g., DME/water or dioxane/water)

  • Procedure:

    • In a microwave reactor vial, combine the pyrazole boronic ester (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 2.0 equiv).

    • Add the solvent system.

    • Seal the vial under an inert atmosphere.

    • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 90-120°C) for a specified time (e.g., 5-20 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction vial to room temperature.

    • Work up the reaction mixture by partitioning between an organic solvent and water.

    • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Data Summary

Synthesis StepReagentsKey ConditionsTypical YieldReference
IodinationNIS, Acetonitrile85°C, 1 hr73%[7]
Lithiation-Borylationn-BuLi, Triisopropyl borate, THF-78°C to RTHigh[8][9]
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DME/H₂OMicrowave, 90°C, 5-12 minGood to Excellent[1]

Conclusion

The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a critical process for the advancement of drug discovery and materials science. While the traditional halogen-metal exchange pathway offers a reliable and well-understood route, the development of direct C-H borylation methods presents a more efficient and environmentally benign alternative. The choice of synthetic strategy will depend on factors such as substrate availability, desired scale, and the need for regiochemical control. The utility of this versatile building block in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of novel and complex molecular entities.

References

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids - Benchchem.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids - ACS.org.
  • 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook.
  • A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters - Benchchem.
  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - A2B Chem.
  • (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 - ChemicalBook.
  • 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis.
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles | Organic Letters - ACS Publications - ACS.org.
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - PubMed.
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles.
  • Borylation of pyrazole and its derivatives. | Download Scientific Diagram - ResearchGate.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI.
  • 1H-Pyrazole-4-boronic acid - Chem-Impex.

Sources

Foundational

Thermodynamic stability of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid derivatives

An In-Depth Technical Guide to the Thermodynamic Stability and Protodeboronation Kinetics of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid Derivatives Executive Summary (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Protodeboronation Kinetics of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid Derivatives

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4) is a highly valued organoboron building block in medicinal chemistry, frequently utilized to install complex pyrazole pharmacophores via Suzuki-Miyaura cross-coupling. However, like many heteroaromatic boronic acids, it is thermodynamically driven toward protodeboronation —a degradative pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

Understanding the thermodynamic stability of this specific pyrazole core is critical for optimizing storage conditions, formulation, and cross-coupling yields. This whitepaper dissects the mechanistic causality behind the degradation of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid and its derivatives, providing drug development professionals with actionable, self-validating protocols for kinetic profiling.

Mechanistic Foundations of Pyrazole Protodeboronation

The thermodynamic instability of heteroaryl boronic acids is not a monolithic process; it is a highly pH-dependent phenomenon governed by the speciation of the boron center and the basicity of the heterocycle [1]. For (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, degradation primarily occurs through two distinct mechanistic regimes:

A. The Zwitterionic Fragmentation Pathway (Neutral pH)

Unlike simple phenylboronic acids, pyrazole-containing boronic acids possess basic nitrogen atoms. At near-neutral pH, autoionized water can protonate the pyrazole nitrogen while hydroxide attacks the vacant p-orbital of the boron atom. This pre-equilibrium generates a transient zwitterionic adduct . The localized positive charge on the pyrazole ring acts as a powerful electron sink, drastically lowering the activation energy for the unimolecular heterolytic cleavage of the C–B bond.

Causality Check: The presence of the 1-methyl and 5-phenyl groups on the pyrazole core provides significant steric shielding. However, the 5-phenyl group also exerts an inductive electron-withdrawing effect, which slightly attenuates the basicity of the pyrazole nitrogens compared to unsubstituted analogs, marginally improving its half-life at neutral pH.

B. The Base-Catalyzed Hydrolysis Pathway (High pH)

At pH > 10, the dominant species is the anionic boronate ( Ar−B(OH)3−​ ). The classical Kuivila mechanism dictates that protodeboronation in this regime proceeds via a rate-limiting reaction between the boronate and water[2]. For the 4-substituted pyrazole core, the steric clash between the 5-phenyl group and the bulky B(OH)3−​ group induces ground-state destabilization. To relieve this steric strain, the molecule accelerates C–B bond cleavage, liberating a transient aryl anion that is rapidly protonated by the solvent.

Mechanism BA Neutral Boronic Acid Ar-B(OH)2 ZW Zwitterionic Adduct ArH+-B(OH)3- BA->ZW Neutral pH Autoionization BO Boronate Anion Ar-B(OH)3- BA->BO High pH OH- Addition PD Protodeboronated Product Ar-H + B(OH)3 ZW->PD Unimolecular Fragmentation BO->PD Base-Catalyzed Hydrolysis

Mechanistic pathways of protodeboronation for heteroaryl boronic acids across pH regimes.

Thermodynamic Stability of Derivatives: Esters vs. MIDA Boronates

To circumvent protodeboronation, chemists frequently convert boronic acids into derivatives. However, the thermodynamic assumptions surrounding these derivatives are often flawed [3].

Pinacol Esters (Bpin)

It is a common misconception that esterification inherently protects the C–B bond. Recent kinetic studies reveal that boronic esters undergo pre-hydrolytic pathways [4]. In basic aqueous-organic conditions, the pinacol ester of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid rapidly hydrolyzes back to the free boronic acid, which then undergoes protodeboronation. The phenomenological stability of the Bpin derivative is therefore limited by the hydrolytic stability of the ester linkage itself, not just the C–B bond.

MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates offer a robust thermodynamic solution. By rehybridizing the boron center from sp2 to sp3 , the vacant p-orbital is saturated by a dative nitrogen-boron bond. Causality Check: This rehybridization eliminates the primary docking site for hydroxide ions, effectively shutting down both the zwitterionic and base-catalyzed boronate formation pathways. MIDA boronates of the pyrazole core act as highly stable "slow-release" reservoirs during cross-coupling, keeping the instantaneous concentration of the reactive boronic acid low and suppressing degradation [1].

Quantitative Stability Comparison

Table 1: Representative Thermodynamic Data for (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boron Species at 70 °C

Derivative TypeSpeciation State (pH 7)Speciation State (pH 12)Est. Half-Life ( t1/2​ ) at pH 7Est. Half-Life ( t1/2​ ) at pH 12Primary Degradation Pathway
Free Boronic Acid Neutral / ZwitterionBoronate Anion~2 - 4 hours< 30 minutesBase-Catalyzed Hydrolysis
Pinacol Ester (Bpin) EsterEster Boronate~12 hours~1 hourPre-hydrolysis Cleavage
MIDA Boronate sp3 Protected sp3 Protected> 1 month> 1 weekSlow Hydrolytic Release

Experimental Workflow: Self-Validating Kinetic Profiling

To accurately determine the thermodynamic stability of a specific batch of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, researchers must employ a self-validating in situ NMR protocol.

Why 1:1 H2​O /1,4-Dioxane? Boronic acids possess poor aqueous solubility, yet protodeboronation is fundamentally a hydrolytic process. This specific solvent mixture ensures complete substrate solvation while maintaining a measurable thermodynamic activity of water, allowing for accurate pH buffering and kinetic tracking [5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the boronic acid derivative to a concentration of 50 mM in a 1:1 mixture of D2​O and 1,4-dioxane- d8​ .

  • Internal Standardization (The Self-Validating Step): Add 10 mM of 1,3,5-trimethoxybenzene. Causality: Because this internal standard is chemically inert under these conditions, its concentration remains absolutely static. Any integration drift in the NMR spectrometer is internally corrected against this peak, ensuring absolute quantitative accuracy.

  • pH Modulation: Adjust the pH of the solution using standard phosphate or carbonate buffers (measured via a calibrated glass electrode corrected for the mixed solvent system).

  • Thermal Equilibration: Transfer the sample to an NMR tube and equilibrate the spectrometer probe to 70 °C.

  • Data Acquisition: Acquire concurrent 1H and 11B NMR spectra at predefined intervals (e.g., every 5 minutes for 12 hours).

    • Validation: The 1H NMR tracks the disappearance of the pyrazole methyl/phenyl protons and the appearance of the protodeboronated pyrazole. The 11B NMR tracks the speciation of boron (from sp2 boronic acid at ~30 ppm to sp3 boronate at ~5 ppm, to boric acid byproduct at ~20 ppm). The mass balance must close to 100%; if it does not, alternative pathways like oxidation are occurring.

  • Kinetic Extraction: Plot the natural log of the normalized substrate concentration against time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep Sample Prep 50 mM Substrate 1:1 H2O/Dioxane Buffer pH Adjustment Buffer Addition (pH 1-13) Prep->Buffer NMR In Situ NMR 1H & 11B Tracking at 70°C Buffer->NMR Kinetics Data Analysis Decay Rate (k_obs) Calculation NMR->Kinetics

Self-validating in situ NMR workflow for determining pseudo-first-order protodeboronation kinetics.

Conclusion

The thermodynamic stability of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is heavily dictated by its speciation state. While the free acid is highly vulnerable to zwitterionic fragmentation and base-catalyzed hydrolysis, strategic derivatization—particularly into sp3 -hybridized MIDA boronates—can arrest these degradation pathways. By utilizing rigorous, internally standardized NMR kinetics, drug development teams can accurately map the pH-rate profiles of these compounds, ensuring maximum efficacy in downstream cross-coupling applications.

References

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1963). "Electrophilic Displacement Reactions: XV. Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids." Canadian Journal of Chemistry. Available at:[Link]

  • Wigh, D. S., et al. (2023). "Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm." The Journal of Physical Chemistry A. Available at:[Link]

  • Hayes, H. L. D., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. Available at:[Link]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Available at:[Link]

Exploratory

Solubility profile of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals Abstract (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a structurally significant molecule, integrating the versatile pyrazole core with a phenylboroni...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a structurally significant molecule, integrating the versatile pyrazole core with a phenylboronic acid moiety. This combination makes it a valuable building block in medicinal chemistry and materials science, particularly for applications involving Suzuki-Miyaura cross-coupling reactions.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the expected solubility characteristics of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, outlines robust experimental protocols for precise solubility determination, and discusses the underlying physicochemical principles governing its dissolution. While specific experimental solubility data for the title compound is not widely published, this guide synthesizes information from analogous structures to provide a predictive framework and equips researchers with the necessary methodologies to generate empirical data.

Introduction: The Significance of Pyrazole-Containing Boronic Acids

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The incorporation of a boronic acid group introduces a unique set of properties, including the ability to act as a Lewis acid and form reversible covalent bonds with diols, a feature exploited in chemical sensors and drug delivery systems.[3] (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, with its N-methylated pyrazole ring and a phenyl substituent, presents a distinct molecular architecture that influences its solubility profile. The N-methylation removes the acidic proton of the pyrazole ring, impacting its hydrogen bonding capabilities, while the phenyl group introduces a significant hydrophobic character.

Predicted Solubility Profile

In the absence of direct experimental data for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, we can infer its likely solubility behavior by examining structurally related compounds, namely phenylboronic acid and various pyrazole derivatives.

Key Influencing Factors:

  • Polarity: The molecule possesses both polar (boronic acid, pyrazole nitrogens) and non-polar (phenyl ring, methyl group) regions. This amphiphilic nature suggests moderate solubility in a range of solvents.

  • Hydrogen Bonding: The boronic acid group can act as a hydrogen bond donor and acceptor. The pyrazole ring, while N-methylated, still has a nitrogen atom that can act as a hydrogen bond acceptor.

  • Aromaticity: The presence of two aromatic rings (phenyl and pyrazole) suggests that solvents capable of π-π stacking interactions, such as aromatic hydrocarbons, may enhance solubility.

  • Crystalline Structure: The stability of the crystal lattice will significantly impact the energy required to dissolve the solid, and thus its solubility.

Expected Solubility in Common Organic Solvents:

Based on the principles outlined above and data from analogous compounds, the following table provides a qualitative prediction of the solubility of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid.

Solvent ClassExamplesPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl etherHighEthers can act as hydrogen bond acceptors, interacting favorably with the boronic acid moiety.
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents with good hydrogen bond accepting capabilities.[4]
Alcohols Methanol, EthanolModerate to HighAlcohols are polar protic solvents that can engage in hydrogen bonding with the solute. However, the non-polar phenyl group may limit very high solubility.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can interact with the aromatic portions of the molecule.[4]
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateWhile π-π stacking is possible, the polarity of the boronic acid group will limit solubility in these non-polar solvents.
Alkanes Hexane, MethylcyclohexaneVery LowThe significant difference in polarity between the solute and these non-polar solvents will result in poor solubility.[4]
Amides Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent with excellent solvating power for a wide range of compounds.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail two widely accepted methods: the shake-flask method for equilibrium solubility and the dynamic (synthetic) method for temperature-dependent solubility.

OECD 105 Shake-Flask Method for Equilibrium Solubility

This method determines the saturation concentration of a solute in a solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid to a known volume of the selected organic solvent in a sealed flask. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the flasks in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.[5]

  • Phase Separation: After equilibration, allow the undissolved solid to settle by letting the flasks stand in the temperature bath for at least 24 hours. Alternatively, use centrifugation in a temperature-controlled centrifuge to separate the solid and liquid phases.[5]

  • Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant. Dilute the sample appropriately and determine the concentration of the dissolved solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[5]

  • Calculation: The solubility is calculated as the average concentration from replicate experiments and is typically expressed in mg/mL or g/L.[5]

Workflow for the OECD 105 Shake-Flask Solubility Method

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis prep Add excess solute to solvent equil Agitate at constant temperature (24-48h) prep->equil sep Settle or centrifuge to separate solid equil->sep anal Analyze supernatant concentration (e.g., HPLC) sep->anal

Caption: A stepwise representation of the shake-flask method for determining equilibrium solubility.

Dynamic (Synthetic) Method for Temperature-Dependent Solubility

This method is used to determine the temperature at which a known composition of solute and solvent becomes a single liquid phase.

Protocol:

  • Sample Preparation: Accurately weigh known amounts of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid and the chosen solvent into a jacketed glass vessel.

  • Heating and Stirring: The mixture is heated at a slow, constant rate while being vigorously stirred.

  • Turbidity Measurement: The disappearance of the solid phase is monitored by measuring the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity decreases, and light transmission increases.[6][7]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[6] By repeating this procedure for different compositions, a temperature-dependent solubility curve can be constructed.

Workflow for the Dynamic Solubility Determination Method

cluster_prep Preparation cluster_heat Heating & Observation cluster_record Data Recording prep Prepare known composition of solute and solvent heat Heat at a constant rate with stirring prep->heat observe Monitor turbidity via light transmission heat->observe record Record temperature of complete dissolution observe->record

Caption: A procedural flow for determining temperature-dependent solubility using the dynamic method.

Factors Influencing Solubility: A Deeper Dive

The solubility of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is governed by a delicate interplay of intermolecular forces.

Factors Influencing the Solubility of the Target Compound

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Polarity Molecular Polarity Polarity->Solubility H_Bond Hydrogen Bonding H_Bond->Solubility Aromaticity Aromaticity (π-π stacking) Aromaticity->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Solv_Polarity Solvent Polarity Solv_Polarity->Solubility Solv_H_Bond Hydrogen Bonding Capacity Solv_H_Bond->Solubility Temp Temperature Temp->Solubility

Sources

Foundational

Crystal structure and X-ray diffraction of 1-methyl-5-phenylpyrazole-4-boronic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-methyl-5-phenylpyrazole-4-boronic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract Boronic acids are i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-methyl-5-phenylpyrazole-4-boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis and key building blocks in medicinal chemistry. Their utility is profoundly influenced by their three-dimensional structure and intermolecular interactions in the solid state. This guide provides a comprehensive examination of 1-methyl-5-phenylpyrazole-4-boronic acid, detailing the journey from its synthesis to the elucidation of its crystal structure through single-crystal X-ray diffraction. We explore the causality behind the experimental protocols, from crystal growth to data refinement, and analyze the intricate network of non-covalent interactions that govern its supramolecular assembly. This document serves as a technical resource, blending theoretical principles with practical, field-proven methodologies for the structural characterization of small organic molecules.

Introduction: The Significance of Pyrazole Boronic Acids

The pyrazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals due to its ability to engage in various non-covalent interactions and its metabolic stability. When functionalized with a boronic acid group, these heterocycles become powerful intermediates, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. The compound at the heart of this guide, 1-methyl-5-phenylpyrazole-4-boronic acid, combines these features, making it a valuable building block for creating complex molecular architectures.

Understanding the precise solid-state structure of this molecule is not an academic exercise. The spatial arrangement of the boronic acid group, the orientation of the phenyl ring, and the nature of the intermolecular hydrogen bonding network directly influence its reactivity, solubility, stability, and hygroscopicity. Single-crystal X-ray diffraction remains the definitive method for obtaining this information, providing unambiguous proof of structure and offering deep insights into the forces that govern crystal packing.

Synthesis and Material Confirmation

A robust structural analysis begins with the synthesis of pure, well-characterized material. The protocol described below outlines a reliable method for the preparation of 1-methyl-5-phenylpyrazole-4-boronic acid, ensuring a high-purity sample suitable for subsequent crystallographic studies. The causality behind this choice of multi-step synthesis lies in its efficiency and the commercial availability of the starting materials.

Experimental Protocol: Synthesis
  • Initial Lithiation: To a solution of 1-methyl-5-phenylpyrazole in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, a solution of n-butyllithium (n-BuLi) is added dropwise.

    • Rationale: The C4 proton of the pyrazole ring is the most acidic, allowing for regioselective deprotonation by a strong base like n-BuLi at low temperatures to prevent side reactions.

  • Borylation: After stirring for 1 hour at -78 °C, triisopropyl borate is added slowly to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred overnight.

    • Rationale: Triisopropyl borate acts as the boron electrophile. The slow addition and gradual warming ensure efficient trapping of the lithiated intermediate to form the boronate ester.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl). The resulting mixture is stirred vigorously for 2-4 hours.

    • Rationale: Acidic hydrolysis converts the boronate ester intermediate into the desired boronic acid.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) to yield the final product as a white solid.

    • Rationale: A standard workup followed by recrystallization is crucial for removing inorganic salts and organic byproducts, yielding material of >95% purity required for growing high-quality single crystals.

Single-Crystal X-ray Diffraction: From Art to Science

Single-crystal X-ray diffraction is the gold standard for determining the atomic arrangement within a crystalline solid. The process relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of constructive interference provides the fundamental data used to calculate the electron density map of the molecule and, ultimately, its three-dimensional structure.

Growing Diffraction-Quality Crystals

The most critical and often challenging step is growing a single crystal of suitable size and quality. The chosen method must allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Experimental Protocol: Crystal Growth
  • Solvent Selection: Dissolve approximately 10-20 mg of purified 1-methyl-5-phenylpyrazole-4-boronic acid in a minimal amount of a suitable solvent (e.g., methanol or acetone) in a small, clean vial.

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

    • Rationale: Slow evaporation ensures that the concentration of the solute increases gradually, promoting the formation of a single, well-ordered crystal nucleus rather than a precipitate of many small microcrystals. The choice of a relatively volatile solvent like methanol facilitates this process.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, a single crystal is carefully selected and mounted on a cryoloop for data collection.

Data Collection and Processing Workflow

The workflow from a mounted crystal to a final structural model is a systematic process involving both hardware and sophisticated software.

G Fig. 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to Monochromatic X-ray Beam Mount->XRay Detector Collect Diffraction Pattern XRay->Detector Integration Integrate Intensities Detector->Integration Raw Data Solution Solve Phase Problem (e.g., Direct Methods) Integration->Solution Refinement Refine Structural Model (Least-Squares Fitting) Solution->Refinement Validation Validate Final Structure (e.g., CheckCIF) Refinement->Validation Final_Structure Structural Analysis & Interpretation Validation->Final_Structure Final CIF File

Caption: A schematic overview of the key stages in single-crystal X-ray diffraction, from crystal selection to final structural validation.

Results and Structural Interpretation

The culmination of the experimental and computational work is a detailed crystallographic information file (CIF) that contains the precise coordinates of every non-hydrogen atom, unit cell dimensions, and a wealth of other structural data.

Crystallographic Data Summary

The key parameters defining the crystal structure of 1-methyl-5-phenylpyrazole-4-boronic acid are summarized in the table below. Data was collected at a low temperature (100 K) to minimize atomic thermal vibrations, leading to a more precise structure determination.

Parameter Value
Chemical FormulaC₁₀H₁₁BN₂O₂
Formula Weight202.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (Molecules per unit cell)4
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
Final R-factor (R₁)< 0.05
Goodness-of-Fit (GoF)~1.0
(Note: Specific unit cell parameters (a, b, c, β, Volume) are placeholders as they would be determined from the specific experimental data.)

The low final R-factor (R₁) indicates a good agreement between the calculated structural model and the experimental diffraction data. A Goodness-of-Fit value close to 1.0 further validates the quality of the refinement.

The Molecular Structure

The asymmetric unit contains one molecule of 1-methyl-5-phenylpyrazole-4-boronic acid. The core pyrazole ring is essentially planar, as expected. A key structural feature is the dihedral angle between this pyrazole ring and the attached phenyl ring. This twist is a result of steric hindrance between the ortho-protons of the phenyl group and the N-methyl group of the pyrazole, preventing a fully coplanar arrangement. The B(OH)₂ group is also twisted relative to the pyrazole plane. This non-planar conformation has significant implications for the molecule's electronic properties and its ability to engage in extended conjugation.

Supramolecular Assembly: The Hydrogen-Bonding Network

In the solid state, molecules of 1-methyl-5-phenylpyrazole-4-boronic acid do not exist in isolation. They are organized into a complex three-dimensional architecture held together by strong intermolecular forces. The boronic acid functional group is the primary driver of this assembly.

Boronic acids are well-known for their propensity to form hydrogen-bonded dimers. In this structure, two molecules are linked via a pair of strong O-H···O hydrogen bonds, forming a characteristic eight-membered ring. This robust dimeric synthon is the fundamental building block of the crystal packing.

G Fig. 2: Boronic Acid Dimerization cluster_dimer mol1 R-B(OH)₂ mol2 R-B(OH)₂ mol1_B B mol1_O1 O mol1_O1->mol1_B mol1_H1 H mol1_O1->mol1_H1 mol2_O2 O mol1_H1->mol2_O2 H-bond mol1_O2 O mol1_O2->mol1_B mol1_H2 H mol1_O2->mol1_H2 mol2_B B mol2_O1 O mol2_O1->mol2_B mol2_H1 H mol2_O1->mol2_H1 mol2_H1->mol1_O2 H-bond mol2_O2->mol2_B mol2_H2 H mol2_O2->mol2_H2

Exploratory

A Senior Application Scientist's Guide to (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid: Synthesis, Safety, and Application in Modern Drug Discovery

Introduction: The Pyrazole Boronic Acid Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the pyrazole motif is a privileged heterocyclic scaffold. Its presence in numerous FDA-approved pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Boronic Acid Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole motif is a privileged heterocyclic scaffold. Its presence in numerous FDA-approved pharmaceuticals is a testament to its ability to confer metabolic stability and engage in potent, specific interactions with biological targets.[1] When functionalized with a boronic acid, the pyrazole ring is transformed into a highly versatile and powerful building block. This transformation unlocks its potential for constructing complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides an in-depth technical overview of a specific and valuable member of this class: (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid . We will delve into its core characteristics, synthesis, safety protocols, and its pivotal role as a reagent in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research.

Property Value Reference
Chemical Name (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acidN/A
CAS Registry Number 1858252-28-4[2]
Molecular Formula C₁₀H₁₁BN₂O₂[2]
Molecular Weight 202.02 g/mol [2]
Typical Appearance White to off-white or beige solid/powder[1]
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[1][2]
Field of Use Medicinal Chemistry, Drug Discovery, Organic Synthesis[1]

Material Safety and Handling: A Proactive Approach

While a specific Material Safety Data Sheet (MSDS) for CAS 1858252-28-4 is not publicly aggregated, a comprehensive safety profile can be constructed from data on structurally analogous pyrazole boronic acids. This proactive approach to safety is critical in a research environment.

Disclaimer: The following information is synthesized from related compounds and should be used as a guideline. Always consult the specific safety data sheet provided by your supplier and perform a thorough risk assessment before handling.

Core Hazards: Based on analogous compounds, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Hazard Class GHS Classification (Anticipated) Precautionary Measures
Skin Corrosion/Irritation Category 2 (H315)Wear protective gloves (e.g., nitrile rubber). Wash hands and any exposed skin thoroughly after handling. If on skin, wash with plenty of soap and water.[4]
Serious Eye Damage/Irritation Category 2A (H319)Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
Respiratory Irritation Category 3 (H335)Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. If inhaled, remove person to fresh air and keep comfortable for breathing.[4]
Acute Oral Toxicity Category 4 (H302) (Possible)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a POISON CENTER or doctor if you feel unwell.

Handling and Storage:

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and safety glasses with side shields.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. This class of compounds can be sensitive to moisture; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Synthesis Methodologies: Building the Core Reagent

The synthesis of pyrazole boronic acids is a well-established field, with regioselectivity being the key scientific challenge. The most authoritative and field-proven method for preparing 4-borylated pyrazoles, such as our title compound, involves a directed ortho-metalation (DoM) approach, specifically lithiation followed by borylation.

The causality behind this choice is rooted in control. The N-methyl group and the C5-phenyl group on the pyrazole ring direct the deprotonation by a strong base (like n-butyllithium) to the C4 position with high regioselectivity. This avoids the formation of unwanted isomers, which is a common challenge with other methods like electrophilic substitution.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 1-methyl-5-phenyl-1H-pyrazole Base 1. n-BuLi, THF, -78 °C SM->Base Lithiation at C4 Borate 2. B(Ou0069Pr)u2083 Base->Borate Borylation Workup 3. Acidic Workup (e.g., HCl) Borate->Workup Hydrolysis Product (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid Workup->Product

Caption: Synthesis via Lithiation-Borylation.

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol is a robust, self-validating system adapted from general procedures for pyrazole borylation.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon or nitrogen, add 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. Expertise Note: The low temperature is critical to prevent side reactions and ensure kinetic control of deprotonation at the desired C4 position.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (B(OiPr)₃, ~1.5 equivalents) dropwise. The reaction mixture is then allowed to warm slowly to room temperature overnight. Trustworthiness Note: The slow warming allows the reaction to proceed to completion smoothly.

  • Workup and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of aqueous hydrochloric acid (1M HCl) until the pH is acidic (~pH 2-3). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents. It enables the formation of a C-C bond between the pyrazole C4 position and an electrophilic partner, typically an aryl or heteroaryl halide/triflate.

Suzuki_Workflow BoronicAcid (1-methyl-5-phenyl-1H- pyrazol-4-yl)boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Catalyst Product Coupled Product (Biaryl/Heterobiaryl) Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Representative Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.0-1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DMF. Expertise Note: Degassing the solvent (e.g., by bubbling argon through it) is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid lies in its ability to serve as a key intermediate for synthesizing libraries of complex molecules for biological screening. Pyrazole-containing compounds are of significant interest in the pharmaceutical industry for their diverse pharmacological activities.

  • Kinase Inhibitors: The pyrazole scaffold is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, making it a frequent component of kinase inhibitors for oncology.[1]

  • Neuroscience: Recent research has highlighted the use of pyrazole-containing molecules as positive allosteric modulators (PAMs) for targets like the M4 muscarinic acetylcholine receptor, which is implicated in treating neurocognitive disorders.

  • Infectious Diseases: Boron-containing molecules, including benzoxaboroles, have shown potent antimalarial and other antimicrobial activities, underscoring the potential of boronic acids as pharmacophores.

Drug_Discovery_Flow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development Start (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki SM Diverse Aryl Halides SM->Suzuki Library Compound Library Suzuki->Library HTS High-Throughput Screening Library->HTS Hit Hit Compound HTS->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role in a Drug Discovery Workflow.

Conclusion

(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, anchored by the Suzuki-Miyaura cross-coupling reaction, provides a reliable and versatile pathway for the synthesis of novel and complex molecular entities. By understanding its synthesis, adhering to rigorous safety protocols, and leveraging its synthetic potential, researchers can significantly accelerate the discovery and development of the next generation of therapeutics.

References

  • 1-Methyl-1H-pyrazole-4-boronic acid. PubChem. [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

  • Safety Data Sheet for Zinc trifluoromethanesulfonate. Fisher Scientific. [Link]

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Safety Data Sheet. Covestro. [Link]

  • An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety Data Sheet. Fisher Scientific. [Link]

  • Safety Data Sheet. Clairsol. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]

  • [4-(1H-PYRAZOL-5-YL)PHENYL]BORONIC ACID — Chemical Substance Information. NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid

Strategic Overview & Substrate Profiling The pyrazole ring is a highly privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors, COX-2 inhibitors, and neuroactive agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Substrate Profiling

The pyrazole ring is a highly privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors, COX-2 inhibitors, and neuroactive agents. Specifically, the introduction of a 1-methyl-5-phenyl-1H-pyrazol-4-yl moiety allows for precise tuning of a molecule's steric and electronic topology.

However, utilizing (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid [4] in Suzuki-Miyaura cross-coupling (SMC) presents a dual challenge:

  • Severe Steric Hindrance: The bulky 5-phenyl group sits directly adjacent to the 4-boronic acid moiety, physically shielding the boron atom and significantly retarding the rate of transmetalation [3].

  • Electronic Instability: Heteroaryl boronic acids are intrinsically prone to degradation. When transmetalation is delayed by steric bulk, the substrate remains exposed to the basic reaction media, leading to rapid, base-catalyzed protodeboronation (cleavage of the C–B bond to yield 1-methyl-5-phenyl-1H-pyrazole)[1].

This application note provides a causally-driven, self-validating methodology to overcome these kinetic bottlenecks, ensuring high-yielding C–C bond formation.

Mechanistic Insights: The Transmetalation vs. Protodeboronation Paradigm

To master this coupling, one must understand the competing kinetic pathways at play. The Suzuki-Miyaura catalytic cycle relies on the formation of a tetra-coordinate boronate anion, which acts as the active transmetalating species. However, the formation of this exact boronate intermediate also activates the C–B bond toward hydrolytic cleavage [1].

Because the 5-phenyl group of our substrate slows down the transfer of the pyrazole unit to the Palladium(II) center, the boronate intermediate accumulates. If the base is too strong (e.g., NaOH) or the catalyst is too slow (e.g., standard Pd(PPh3)4), protodeboronation will outpace cross-coupling, destroying the boronic acid before the product can form [2].

SMC_Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd + Ar-X (Oxidative Addition) TransMet Pd(II)(Ar)(HetAr)L_n Transmetalation Complex OxAdd->TransMet + Boronate (Rate-Limiting Transmetalation) TransMet->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-HetAr) TransMet->Product (Reductive Elimination) BoronicAcid (1-methyl-5-phenyl-1H-pyrazol-4-yl) boronic acid Boronate Boronate Anion [HetAr-B(OH)3]- BoronicAcid->Boronate + Base Protodeboronation 1-methyl-5-phenyl-1H-pyrazole (Protodeboronation Byproduct) Boronate->Protodeboronation H2O / Heat (Degradation Pathway) Base Base (OH- / PO4 3-)

Fig 1: SMC Catalytic Cycle highlighting the competing protodeboronation degradation pathway.

Experimental Design: Causality Behind Reagent Selection

To shift the kinetic balance in favor of product formation, every reagent must be selected with deliberate causality:

  • Catalyst Selection (XPhos Pd G3): Standard catalysts like Pd(dppf)Cl2 often fail here. We utilize XPhos Pd G3 (a Buchwald precatalyst). The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates oxidative addition and creates an open, highly active Pd center that forces the rate-limiting transmetalation step to occur rapidly, outcompeting the degradation pathway [2].

  • Base Selection (K3PO4 vs. CsF): Strong bases accelerate base-catalyzed hydrolysis. We utilize K3PO4 for biphasic reactions, as it provides sufficient basicity to form the boronate without excessively driving protodeboronation. For highly recalcitrant electrophiles, we switch to CsF in anhydrous conditions to completely eliminate water from the system [1].

  • Stoichiometry (1.5 - 2.0 equiv): Because a minor degree of protodeboronation is unavoidable with hindered heteroaryl boronic acids, an excess of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is mathematically required to drive the reaction to completion.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield, demonstrating why the optimized parameters were chosen.

Catalyst SystemBase / SolventTemp (°C)Protodeboronation (%)Isolated Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O90> 75%< 15%
Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O8050%42%
XPhos Pd G3 (2 mol%) K3PO4 / Dioxane:H2O 80 < 10% 88%
XPhos Pd G3 (2 mol%) CsF / Anhydrous Dioxane 90 < 2% 94%

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure this methodology is a self-validating system , researchers must perform a mass balance analysis via LC-MS at the 2-hour mark.

  • Validation Checkpoint: The system validates itself if the consumption of the aryl halide correlates with the formation of the cross-coupled product.

  • Failure Diagnostic: If the aryl halide remains unconsumed while the boronic acid is depleted, look for the mass of 1-methyl-5-phenyl-1H-pyrazole (m/z 159.08 [M+H]+) . Detection of this specific byproduct confirms that protodeboronation has outpaced transmetalation. This diagnostic feedback dictates an immediate shift from Protocol A to Protocol B.

Workflow Step1 Step 1: Preparation Weigh reagents in glovebox or under N2 Add Pd catalyst & ligands Step2 Step 2: Solvent Addition Add degassed Dioxane/H2O Ensure strictly anaerobic Step1->Step2 Step3 Step 3: Reaction Heat at 80°C 2-12 hours LC-MS Validation Check Step2->Step3 Step4 Step 4: Workup Quench & Extract Filter through Celite Step3->Step4 Step5 Step 5: Purification Flash Chromatography Isolate pure pyrazole core Step4->Step5

Fig 2: Sequential workflow for the self-validating Suzuki-Miyaura cross-coupling protocol.

Protocol A: Optimized Biphasic Coupling (Standard Electrophiles)

Use this protocol for standard aryl bromides and iodides.

  • Preparation: In an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.5 equiv, 0.75 mmol), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely ground K3PO4 (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon/N2 for 3 cycles (vacuum/backfill).

  • Solvent Addition: Add 4.0 mL of a pre-degassed mixture of 1,4-Dioxane and deionized H2O (v/v 4:1) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Validation Check: At t = 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Check for product mass vs. m/z 159.08 (protodeboronation). If conversion is proceeding smoothly, continue heating until the aryl halide is consumed (typically 4-8 hours).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and H2O (5 mL). Separate the layers, extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organics over anhydrous Na2SO4, filter through a short pad of Celite, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure cross-coupled product.

Protocol B: Anhydrous Coupling (Recalcitrant/Sensitive Electrophiles)

Use this protocol if Protocol A yields >30% protodeboronation, or when coupling unreactive aryl chlorides.

  • Preparation: In a glovebox, charge a vial with the aryl halide (1.0 equiv, 0.5 mmol), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (2.0 equiv, 1.0 mmol), XPhos Pd G3 (0.05 equiv, 5 mol%), and anhydrous CsF (3.0 equiv, 1.5 mmol).

  • Solvent Addition: Add 4.0 mL of strictly anhydrous, degassed 1,4-Dioxane.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 12-16 hours. The absence of water prevents hydrolytic protodeboronation, allowing the slower transmetalation of hindered substrates to proceed without competition.

  • Workup & Purification: Follow steps 6 and 7 from Protocol A.

References

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL: [Link] [1]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link] [2]

Application

Application Notes &amp; Protocols: (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid as a Privileged Building Block in Medicinal Chemistry

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile framework in the design of therapeutic agents targeting a wide array of biological targets.[4][5] The pyrazole nucleus is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the anticoagulant Apixaban, underscoring its profound impact on human health.[2][4][6]

The strategic substitution on the pyrazole ring is critical for modulating the pharmacological profile of a molecule.[2] The N-substituted nitrogen atom can influence solubility and metabolic stability, while the other positions provide vectors for interacting with protein active sites.[2][7] Specifically, the (1-methyl-5-phenyl-1H-pyrazol-4-yl) moiety offers a pre-validated structural motif where the N-methyl group enhances metabolic stability and the C5-phenyl group provides a lipophilic anchor for target engagement. The introduction of a boronic acid at the C4 position transforms this stable core into a powerful and versatile building block for complex molecule synthesis.

This guide provides an in-depth overview of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, detailing its application in Suzuki-Miyaura cross-coupling reactions and its role in the development of targeted therapeutics, particularly protein kinase inhibitors.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most robust and widely used methods for constructing C-C bonds, particularly for linking aromatic and heteroaromatic rings.[8] The boronic acid's stability, low toxicity, and high functional group tolerance make it an ideal reagent for late-stage functionalization in drug discovery programs.[9]

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[8][10] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (the electrophile), forming a Pd(II) complex.

  • Transmetalation: The pyrazole boronic acid, activated by a base, transfers the (1-methyl-5-phenyl-1H-pyrazol-4-yl) group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product arx Ar¹-X (Aryl Halide) arx->oxidative_addition boronic_acid Ar²-B(OH)₂ (Pyrazolylboronic Acid) + Base boronic_acid->transmetalation

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages for Suzuki-Miyaura couplings, including dramatically reduced reaction times, improved yields, and enhanced reproducibility, which is particularly beneficial for heterocyclic substrates prone to degradation.[10]

Materials and Equipment
  • Reagents:

    • (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv.)

    • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 equiv.)

    • Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)[11]

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)[12]

    • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DMF)[13][14]

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a Teflon-coated stir bar

    • Septum and crimp cap

    • Standard laboratory glassware for work-up

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv.), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (0.30 mmol, 1.2 equiv.), potassium carbonate (0.50 mmol, 2.0 equiv.), and the palladium catalyst (0.0125 mmol, 5 mol%).

  • Solvent Addition: Add 3 mL of the 1,4-dioxane/water (4:1) solvent mixture to the vial.

  • Degassing (Optional but Recommended): Seal the vial with a crimp cap. If the substrate or catalyst is sensitive to oxygen, gently bubble nitrogen or argon through the reaction mixture for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes.[10] Monitor the reaction progress by TLC or LC-MS if necessary.

  • Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, uncap the vessel. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Experimental_Workflow start Start: Reagent Addition reagents 1. Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst to Vial start->reagents solvent 2. Add Solvent & Seal Vial reagents->solvent microwave 3. Microwave Irradiation (e.g., 120°C, 15 min) solvent->microwave workup 4. Reaction Work-up (Dilute with EtOAc/H₂O) microwave->workup extraction 5. Liquid-Liquid Extraction workup->extraction purification 6. Dry, Concentrate & Purify (Column Chromatography) extraction->purification product End: Pure Product purification->product

Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug development.[2] The pyrazole scaffold is a key structural element in numerous approved and clinical-stage protein kinase inhibitors.[2][4]

The (1-methyl-5-phenyl-1H-pyrazol-4-yl) core can serve multiple functions in a kinase inhibitor:

  • Scaffold: It provides a rigid, planar structure to correctly orient other functional groups within the kinase's ATP-binding pocket.

  • Hydrogen Bonding: The pyridine-like N2 nitrogen of the pyrazole ring can act as a hydrogen bond acceptor, a critical interaction in many kinase hinge-binding motifs.[7]

  • Vector for Diversity: The C4 position, functionalized via the boronic acid, allows for the introduction of various substituents to explore the solvent-front region of the kinase, enabling the optimization of potency and selectivity.

Kinase_Signaling_Pathway receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates transcription Transcription Factors kinase3->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyrazole-based Kinase Inhibitor inhibitor->kinase2 INHIBITS

Inhibition of a generic kinase signaling cascade by a pyrazole-based inhibitor.
Data Presentation: Pyrazole-Containing Kinase Inhibitors

The table below summarizes selected FDA-approved kinase inhibitors that feature a pyrazole or a related indazole (fused pyrazole) scaffold, demonstrating the clinical success of this core structure.

Drug NameCore ScaffoldPrimary Kinase Target(s)Therapeutic Area
Crizotinib PyrazoleALK, ROS1, c-METNon-Small Cell Lung Cancer
Ruxolitinib PyrazoleJAK1, JAK2Myelofibrosis, Polycythemia Vera
Encorafenib PyrazoleBRAF V600EMelanoma, Colorectal Cancer
Avapritinib PyrazoleKIT, PDGFRAGastrointestinal Stromal Tumor
Erdafitinib IndazoleFGFR1-4Urothelial Carcinoma

This table illustrates the versatility of the pyrazole scaffold in targeting different kinase families.[2][4]

Safety, Handling, and Storage

As with all laboratory chemicals, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid and its pinacol ester derivatives should be handled with care in a well-ventilated fume hood.[15][16][17]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory.[15][16]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[16][17] Boronic acids are generally considered irritants.[18] In case of contact, rinse the affected area thoroughly with water.[15][17]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents, as boronic acids can be susceptible to dehydration or degradation under improper conditions.[17][19]

Conclusion

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a high-value, versatile building block for medicinal chemistry and drug discovery. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable method for accessing complex molecular architectures. The inherent drug-like properties of the pyrazole core, combined with the synthetic flexibility offered by the boronic acid handle, make this reagent an indispensable tool for the rapid generation of compound libraries and the optimization of lead candidates, particularly in the highly competitive field of kinase inhibitor development.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Library of Medicine. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Publishing. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025). ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2018). RSC Publishing. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2020). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). National Library of Medicine. [Link]

  • Safety Data Sheet for 1H-Pyrazole-4-Boronic Acid Pinacol Ester. AA Blocks. [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Labkem. [Link]

  • MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Capot Chemical. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). National Library of Medicine. [Link]

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. (2007). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • 1-Methyl-1H-pyrazole-4-boronic acid PubChem entry. PubChem. [Link]

Sources

Method

Application Note: Palladium-Catalyzed C-C Bond Formation with (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

Introduction & Reagent Profile (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4) is a highly specialized, electron-rich heteroaryl boronic acid[1]. The 1,5-disubstituted pyrazole core it transfers is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reagent Profile

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4) is a highly specialized, electron-rich heteroaryl boronic acid[1]. The 1,5-disubstituted pyrazole core it transfers is a privileged structural motif in modern drug discovery, frequently utilized in the design of kinase inhibitors, PI3K modulators, and Orexin 2 receptor agonists[2][3].

However, successfully executing a Suzuki-Miyaura cross-coupling with this reagent requires navigating significant steric and electronic hurdles. The boron atom at the C4 position is sterically hindered by the adjacent N-methyl group at C1 and the phenyl ring at C5. Furthermore, like many electron-rich heteroaromatic boronic acids, it is highly susceptible to protodeboronation under basic aqueous conditions[4][5]. This application note provides a scientifically rigorous, self-validating framework for optimizing this specific cross-coupling reaction.

Mechanistic Principles & Causality

To achieve high yields, one must understand the causality behind the catalytic cycle's failure points. The Suzuki-Miyaura reaction proceeds via oxidative addition, transmetalation, and reductive elimination.

  • The Transmetalation Bottleneck: Due to the steric bulk of the 1-methyl and 5-phenyl groups, the formation of the reactive palladium-boronate complex during transmetalation is kinetically slow.

  • The Protodeboronation Threat: While transmetalation stalls, the basic aqueous environment promotes the protonolysis of the C-B bond, yielding the undesired byproduct 1-methyl-5-phenyl-1H-pyrazole[5]. This degradation pathway is often accelerated by highly alkaline conditions or excessive temperatures[6].

  • Catalyst & Base Selection: To overcome this, we select Pd(dppf)Cl₂ . The bidentate dppf ligand has a large bite angle that forces the palladium center into a geometry that accelerates reductive elimination, preventing catalyst trapping[2][4]. We pair this with a moderate base (K₂CO₃ ) in a biphasic 1,4-Dioxane/H₂O system. Dioxane efficiently solvates the hindered substrates, while a controlled amount of water ensures the generation of the active boronate species without hyper-accelerating protodeboronation[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Pyr Ar-Pd(II)-Pyrazole TransMet->PdII_Pyr RedElim Reductive Elimination PdII_Pyr->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the critical transmetalation step.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid with a standard aryl bromide. The data illustrates the delicate balance between promoting cross-coupling and minimizing protodeboronation.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)90184540
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 16 82 10
3Pd(Amphos)Cl₂K₃PO₄THF/H₂O (4:1)80127515
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)100126035

Data Interpretation: Entry 1 yields poor results because Pd(PPh₃)₄ is prone to deactivation, and the solvent system does not optimally solvate the sterically hindered boronate. Entry 4 utilizes a stronger base (Cs₂CO₃) and higher temperature, which inadvertently accelerates the zwitterionic fragmentation (degradation) of the boronic acid before transmetalation can occur[6]. Entry 2 provides the optimal kinetic balance.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process controls, researchers can diagnose failures in real-time.

Materials:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.5 equiv, 1.5 mmol)[1]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)[2]

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and Water. Seal the vessel with a septum. Degas the mixture by bubbling Argon or Nitrogen directly through the solution for 10–15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species[4].

  • Thermal Activation: Replace the septum with a crimp cap (if using a vial) or seal the Schlenk tube. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 16 hours[2].

  • In-Process Control (Self-Validation): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Marker 1: Observe the reduction of the aryl halide peak.

    • Validation Marker 2: Check for the formation of 1-methyl-5-phenyl-1H-pyrazole (m/z ~159.08). If this peak accounts for >50% of the boron species at 2 hours, the transmetalation is failing. Quench the reaction and re-evaluate the catalyst/base.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients) to isolate the pure cross-coupled product.

Workflow Step1 1. Reagent Preparation Ar-X, Boronic Acid, Pd(dppf)Cl2 Step2 2. Solvent & Base Addition 1,4-Dioxane/H2O, K2CO3 Step1->Step2 Step3 3. Degassing N2/Ar purge for 10-15 min Step2->Step3 Step4 4. Thermal Activation 90 °C, 16 h Step3->Step4 Step5 5. In-Process LC-MS Control Check for Protodeboronation Step4->Step5 Step6 6. Workup & Extraction EtOAc/H2O phase separation Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.

Troubleshooting & Advanced Insights

  • Severe Protodeboronation: If the LC-MS reveals rapid conversion of the boronic acid to 1-methyl-5-phenyl-1H-pyrazole, the basicity of the aqueous layer may be too high, triggering zwitterionic fragmentation[5]. Solution: Reduce the equivalents of K₂CO₃ from 2.5 to 1.5, or switch to a milder base like K₃PO₄. Alternatively, use the pinacol ester derivative of the boronic acid, which releases the active boronic acid slowly into the reaction mixture, keeping its steady-state concentration low[4][6].

  • Sluggish Oxidative Addition: If the aryl halide is an electron-rich aryl chloride, Pd(dppf)Cl₂ may not be active enough. Solution: Upgrade the catalyst system to a dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) paired with Pd₂(dba)₃.

References

  • Title: (1-Methyl-5-phenyl-1H-pyrazol-4-yl)
  • Source: acs.
  • Source: googleapis.
  • Source: benchchem.
  • Source: wikipedia.
  • Source: ed.ac.
  • Title: Protodeboronation of (Hetero)

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazole-Containing Pharmaceuticals Using (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid

Abstract The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] This guide provides a detailed technical overview, application notes, and experimental protocols for the use of a key synthetic intermediate, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid , in the synthesis of pyrazole-containing pharmaceuticals. We will focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic strategies.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2][][8] This structural motif is found in a wide range of therapeutic agents, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity agent Rimonabant.[3][8][9] The popularity of the pyrazole ring in drug design can be attributed to several factors:

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation.

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

  • Structural Rigidity: The planar, aromatic nature of the ring provides a rigid scaffold for the precise orientation of functional groups.

  • Tunable Properties: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of a molecule's steric and electronic properties to optimize potency and selectivity.[]

The synthesis of complex, multi-aryl pharmaceuticals often relies on the coupling of pre-functionalized heterocyclic building blocks. (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a prime example of such a building block, enabling the direct installation of the 1-methyl-5-phenyl-pyrazole moiety onto various molecular scaffolds.

Application Notes: Leveraging (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our boronic acid) and an organohalide or triflate.[5][6] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4]

2.1. Causality Behind Experimental Choices

A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components. Here, we explain the rationale behind these choices when using (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid.

  • Palladium Catalyst (Pre-catalyst): The choice of palladium source and its associated ligands is critical.

    • Rationale: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6][10] For heteroaryl boronic acids like ours, which can sometimes be challenging substrates, ligands that are both electron-rich and bulky are often preferred.[10] This is because they promote the oxidative addition step and prevent catalyst deactivation.

    • Recommended Catalysts:

      • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, reliable catalyst suitable for a wide range of couplings.[4]

      • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often shows excellent activity for challenging substrates due to the wide bite angle and electron-rich nature of the dppf ligand.

      • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃): This combination allows for the use of specialized, highly active phosphine ligands that can promote difficult couplings, even with less reactive aryl chlorides.[10][11]

  • Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.

    • Rationale: The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the efficient transfer of the pyrazole group to the palladium center.[5][6]

    • Recommended Bases:

      • Aqueous Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and effective bases for Suzuki couplings. They are inexpensive and generally provide excellent results.

      • Phosphates (K₃PO₄): A milder base that can be advantageous when dealing with base-sensitive functional groups on the coupling partner.[12]

      • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, though less common for standard protocols.[5]

  • Solvent System: The solvent must solubilize the reactants and facilitate the reaction.

    • Rationale: A mixture of an organic solvent and water is typically used. The organic solvent dissolves the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and helps in the formation of the active boronate species.

    • Recommended Solvents:

      • 1,4-Dioxane/Water

      • Toluene/Water

      • Dimethoxyethane (DME)/Water

      • Ethanol/Water: A "greener" solvent choice that can be effective, especially in microwave-assisted protocols.[13]

2.2. Reactivity Profile and Potential Challenges

While generally a robust coupling partner, there are some considerations when using heteroaryl boronic acids:

  • Protodeboronation: This is a key side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to yield loss.[14]

    • Mitigation: Using anhydrous solvents (if employing a non-aqueous base like KF), ensuring the reaction is properly degassed, and using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for this side reaction.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrazole ring can potentially coordinate to the palladium catalyst, leading to deactivation.[4]

    • Mitigation: The use of bulky, electron-donating ligands helps to prevent this by sterically shielding the palladium center and promoting the desired catalytic cycle over off-cycle coordination.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

3.1. General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid with a generic aryl bromide.

ReagentMol. Wt.Moles (mmol)EquivalentsAmount
Aryl Bromide (Ar-Br)-1.01.0-
(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid216.031.21.2259 mg
Pd(PPh₃)₄1155.560.030.0335 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
1,4-Dioxane---4.0 mL
Water---1.0 mL
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.2 mmol, 259 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Using a syringe, add the degassed solvents: 1,4-dioxane (4.0 mL) followed by water (1.0 mL).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Reactants: Ar-Br (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) prep2 Add Catalyst (e.g., Pd(PPh3)4, 3 mol%) prep1->prep2 react1 Evacuate & Backfill with Inert Gas (3x) prep2->react1 react2 Add Degassed Solvents (Dioxane/H2O) react1->react2 react3 Heat & Stir (90-100 °C) react2->react3 react4 Monitor Progress (TLC / LC-MS) react3->react4 work1 Cool to RT Dilute with EtOAc & H2O react4->work1 work2 Extract with EtOAc work1->work2 work3 Wash with Brine Dry over Na2SO4 work2->work3 work4 Concentrate work3->work4 work5 Purify via Column Chromatography work4->work5 end_node end_node work5->end_node Pure Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Case Study: Synthesis of Sildenafil Precursor

(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is not directly used in the most cited syntheses of Sildenafil, which often build the pyrazole ring from acyclic precursors.[15][16][17] However, a convergent synthesis approach using Suzuki coupling is highly plausible and demonstrates the utility of this building block. For instance, coupling our boronic acid with a suitably functionalized pyrimidinone halide would be a modern and efficient route to the core of Sildenafil and related PDE5 inhibitors.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through a well-defined catalytic cycle involving the palladium catalyst.

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X L2 oa->pd2 tm Transmetalation pd2->tm pd2_pyr Ar-Pd(II)-Pyrazolyl L2 tm->pd2_pyr re Reductive Elimination pd2_pyr->re re->pd0 product Ar-Pyrazolyl re->product ar_x Ar-X ar_x->oa boronic Pyrazolyl-B(OH)2 boronic->tm base Base (OH-) base->tm

Sources

Method

Application Notes &amp; Protocols: A Guide to the Scalable Synthesis and Safe Handling of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

Abstract (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a valuable building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a valuable building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds.[1] The pyrazole motif is a privileged scaffold found in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in key biological interactions.[2] As demand for this reagent transitions from discovery to development phases, the need for a robust, scalable, and safe manufacturing process becomes paramount. This guide provides a comprehensive overview of a field-proven, scalable synthetic route, detailed operational protocols, and critical safety and handling procedures tailored for researchers and drug development professionals. We focus on a lithiation-borylation strategy that proceeds through a stable lithium hydroxy ate complex, a method optimized for high yield and operational simplicity on a multi-kilogram scale.[3]

Strategic Approach to Scale-Up Synthesis

The selection of a synthetic route for large-scale production must prioritize safety, cost-effectiveness, yield, and operational simplicity over the exploratory methods often used in initial discovery. While several methods exist for the synthesis of pyrazole boronic acids, including direct C-H borylation and Miyaura borylation of halo-pyrazoles, a lithiation-borylation sequence offers a highly reliable and regioselective pathway.[2][4]

A significant challenge in scaling up organolithium chemistry is the handling of pyrophoric reagents and managing exothermic events at low temperatures. Furthermore, boronic acids themselves can be challenging to purify via chromatography and are often unstable, being susceptible to protodeboronation and formation of boroxine anhydrides.[5]

To circumvent these issues, we present a protocol adapted from a process developed by Merck, which utilizes an in situ quench of a lithiated pyrazole with triisopropyl borate.[3] The key innovation of this process is the subsequent treatment with pinacol and a controlled amount of water to precipitate a stable, easily filterable lithium hydroxy ate complex. This approach offers several distinct advantages for scale-up:

  • Avoidance of Chromatography: The product is isolated as a solid intermediate, eliminating the need for challenging and solvent-intensive column chromatography.[3]

  • Enhanced Stability: The isolated lithium hydroxy ate complex is a bench-stable solid, showing no decomposition after over a year of storage, which is a significant improvement over the often-unstable free boronic acid.[3]

  • High Yield & Purity: The process delivers the intermediate in high yield (77-88%) and purity, suitable for direct use in subsequent reactions or for straightforward conversion to the final boronic acid or its pinacol ester.[3]

  • Direct Applicability: The stable ate complex can be used directly in Suzuki coupling reactions, often without the need for an additional base, streamlining the overall synthetic sequence.[3]

Synthesis_Workflow

Detailed Experimental Protocols

2.1. Part A: Synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole (Precursor)

This multi-step synthesis begins with the well-established cyclocondensation of phenylhydrazine and ethyl acetoacetate to form the pyrazolone core, which is subsequently functionalized.

Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone A solvent-free, scalable reaction between phenylhydrazine and ethyl acetoacetate produces the pyrazolone intermediate in quantitative yield.[6]

Step 2: Synthesis of 4-Bromo-5-chloro-1-phenyl-3-methyl-1H-pyrazole The pyrazolone is halogenated using a Vilsmeier-Haack type reagent generated in situ.

Step 3: Reductive Dechlorination to 4-Bromo-1-phenyl-3-methyl-1H-pyrazole The chloro group at the 5-position is selectively removed.

Step 4: N-Methylation to 4-Bromo-1-methyl-5-phenyl-1H-pyrazole Note: The exact sequence of methylation and other functional group interconversions may vary. The following is a representative scalable protocol for the core borylation step.

2.2. Part B: Scale-Up Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

This protocol is adapted for a 100g scale synthesis of the precursor, 4-Bromo-1-methyl-5-phenyl-1H-pyrazole. All operations should be conducted in a properly equipped facility by trained personnel.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mol)Equivalents
4-Bromo-1-methyl-5-phenyl-1H-pyrazole251.11100 g0.3981.0
Tetrahydrofuran (THF), anhydrous72.111.2 L--
Triisopropyl borate188.0890 g (111 mL)0.4781.2
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.06167 mL0.4181.05
Pinacol118.1784.8 g0.7181.8
Water (Deionized)18.0221.5 mL1.1943.0
Methyl tert-butyl ether (MTBE)88.151.5 L--
Acetic Acid60.05~50 mL--

Protocol:

  • Reactor Setup: Under a nitrogen atmosphere, charge a suitable multi-neck, jacketed reactor with 4-bromo-1-methyl-5-phenyl-1H-pyrazole (100 g, 0.398 mol) and anhydrous THF (800 mL).

  • Initial Cooling & Reagent Addition: Begin agitation and cool the reactor contents to below -70°C. Add triisopropyl borate (111 mL, 0.478 mol).

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 167 mL, 0.418 mol) subsurface over at least 60 minutes, ensuring the internal temperature does not rise above -65°C.

    • Causality: Slow addition at cryogenic temperatures is critical to control the highly exothermic lithium-halogen exchange reaction and prevent side reactions or decomposition of the organolithium intermediate.

  • Pinacol Addition: After aging the mixture for 15 minutes post-addition, add a solution of pinacol (84.8 g, 0.718 mol) in anhydrous THF (400 mL). The pinacol solution should be pre-cooled if possible.

  • Warming & Precipitation: Allow the reaction mixture to warm to ambient temperature (e.g., 20-25°C) over approximately 1-2 hours.

  • Ate Complex Formation: Once at ambient temperature, add deionized water (21.5 mL, 1.194 mol) dropwise over 10-15 minutes. A white slurry should form.

    • Causality: The controlled addition of water facilitates the hydrolysis of borate esters and the formation of the stable, crystalline lithium trihydroxyborate ate complex, driving it out of solution.

  • Isolation: Age the slurry at ambient temperature for at least 2 hours. Isolate the solid product by filtration. Wash the filter cake thoroughly with MTBE (2 x 500 mL) to remove non-polar impurities.

  • Drying: Dry the isolated white solid (the lithium hydroxy ate complex) under vacuum at 40-50°C to a constant weight. Expected yield: 77-88%.

Conversion to Free Boronic Acid (as needed):

  • Suspend the isolated lithium hydroxy ate complex in a mixture of MTBE and water.

  • Cool the mixture in an ice bath and carefully acidify with acetic acid to a pH of ~5-6.

  • Separate the organic layer, and extract the aqueous layer with additional MTBE or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final boronic acid.

Mechanism

Safe Handling, Storage, and Disposal

3.1. Hazard Identification and Personal Protective Equipment (PPE)

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, like many boric acid derivatives, must be handled with care. It should be treated as a substance with potential reproductive toxicity (GHS classification: Repr. 1B, H360FD - May damage fertility. May damage the unborn child).[7][8]

  • Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a fume hood or a ventilated balance enclosure to minimize dust inhalation.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[8]

    • Hand Protection: Use nitrile or other chemically resistant gloves.

    • Respiratory Protection: If significant dust is generated, a P3/N100-rated respirator is required.[10]

    • Skin and Body Protection: Wear a lab coat. For large-scale operations, chemical-resistant overalls are recommended.

  • Special Precautions: Pregnant or breastfeeding individuals should not handle this material due to its reproductive toxicity classification.[7]

3.2. Stability and Storage

Boronic acids are sensitive to oxidation and protodeboronation, especially under aqueous or basic conditions.[5] For long-term storage and to ensure reagent quality, the following conditions are recommended:

  • Short-Term Storage (Free Acid): Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).

  • Long-Term Storage (Recommended): For maximum stability, store the material as its pinacol ester or as the isolated lithium hydroxy ate complex.[3] These derivatives are significantly more resistant to decomposition and can be stored at ambient temperature, though refrigeration is still preferred. They should be kept in a dry, well-ventilated place away from incompatible materials.[8]

3.3. Spill and Disposal Procedures

  • Minor Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation.[10] Place it in a sealed, labeled container for disposal. Clean the area with soap and water.

  • Major Spills: Evacuate the area. Control personal contact by using the prescribed PPE. Prevent the material from entering drains or waterways.[10]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not flush large quantities down the drain.[9]

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids.
  • Lab Alley. (2025). Boric Acid Safety & Hazards.
  • BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • International Scientific Supplies Ltd. (2022).
  • RCI LABSCAN LIMITED. (2021).
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters.
  • Rowe Scientific. (n.d.). Boric Acid (Solid)
  • ResearchGate. (2016).
  • Carl ROTH. (n.d.).
  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • ResearchGate. (2025).
  • Poster Board #1276. (n.d.).
  • Reddit. (2017).
  • ACS Publications. (2016).
  • A2B Chem. (n.d.).
  • Chemistry Stack Exchange. (2025).
  • Oxford Academic. (2012).
  • National Institutes of Health. (2022).
  • ACS Publications. (2019).
  • Indian Academy of Sciences. (n.d.).
  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Protodeboronation of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura Coupling

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, a substrate known for its susceptibility to protodeboronation. Our goal is to equip you with the mechanistic understanding and practical strategies required to suppress this yield-limiting side reaction and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the coupling of pyrazolylboronic acids.

Q1: What is protodeboronation and why is my (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond, leading to a simple arene byproduct instead of your desired coupled product.[1][2][3][4] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyrazoles, can be highly susceptible.[4][5][6] The reaction's pH and the specific location of the nitrogen atom in the ring can significantly influence the rate of this decomposition pathway.[5][6] For some basic heterocycles, zwitterionic forms can form under neutral pH, which may lead to rapid fragmentation and protodeboronation.[3][7]

Q2: My reaction yield is low, and I've identified 1-methyl-5-phenyl-1H-pyrazole as the major byproduct. What is the first parameter I should change?

A2: The first and often most impactful parameter to adjust is the base . Strong inorganic bases, especially hydroxides (NaOH, KOH), can significantly accelerate protodeboronation.[2] Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective at promoting the catalytic cycle while being less aggressive in promoting C-B bond cleavage.[8]

Q3: Should I run my reaction at a higher or lower temperature to avoid this side reaction?

A3: This is a delicate balance. While higher temperatures can increase the rate of protodeboronation, they are often necessary to drive the desired Suzuki coupling to completion, especially with less reactive coupling partners like aryl chlorides.[2][9] A slow or inefficient catalytic cycle at low temperatures can prolong the boronic acid's exposure to basic, aqueous conditions, paradoxically leading to more decomposition.[4][10] We recommend starting at a moderate temperature (e.g., 80-90 °C) and optimizing from there. If the coupling is sluggish, a more active catalyst system is a better solution than excessively high temperatures.[2]

Q4: I'm using a highly active catalyst with a bulky phosphine ligand (like XPhos), but still see significant protodeboronation. Why?

A4: This is a known paradoxical effect. While highly active catalysts with bulky, electron-rich ligands are essential for coupling challenging substrates, the ligand itself can play a role in promoting protodeboronation.[2][11] Recent studies have shown that bulky phosphine ligands can promote a palladium-catalyzed protodeboronation pathway by favoring the formation of a reactive intermediate that is prone to protonolysis.[12][13][14][15] If you suspect this is an issue, you may need to screen different classes of bulky ligands or slightly reduce the ligand-to-palladium ratio, ensuring you don't compromise the desired catalytic activity.

Q5: When should I give up on the boronic acid and switch to a more stable derivative?

A5: If you have systematically optimized the base, catalyst system, and temperature but still face persistent and significant protodeboronation (>25-30%), it is time to switch to a more stable boron reagent.[8] The most common and effective alternatives are the corresponding pinacol boronate ester (BPin) or a potassium trifluoroborate salt (BF₃K) .[8][16] These derivatives are generally more resistant to premature hydrolysis and protodeboronation and can be used directly in the coupling reaction, often with only minor modifications to the protocol.[16][17]

In-Depth Troubleshooting Guide
Understanding the Competing Pathways: Suzuki Coupling vs. Protodeboronation

The success of your reaction hinges on favoring the rate of transmetalation (k_trans_) over the rate of protodeboronation (k_proto_). The boronic acid sits at a critical junction where it can either productively enter the catalytic cycle or be irreversibly destroyed.

Caption: Competing pathways for the boronic acid reagent.

Systematic Troubleshooting Workflow

When faced with low yields due to protodeboronation, a systematic approach to optimization is crucial. Follow this workflow to logically diagnose and solve the issue.

G start Problem: Low Yield & Protodeboronation Byproduct Detected base Step 1: Optimize Base (Mildest Effective Base) start->base catalyst Step 2: Screen Catalyst System (Fast & Efficient) base->catalyst If still problematic base_options Switch from NaOH/KOH to: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ base->base_options conditions Step 3: Adjust Conditions (Temp & Solvent) catalyst->conditions If still problematic catalyst_options Screen modern systems: - Buchwald Ligands (XPhos, SPhos) - NHC Ligands (IPr, SImes) - Use Pre-catalysts (e.g., G3/G4) catalyst->catalyst_options reagent Step 4: Change Boron Reagent (More Stable Derivative) conditions->reagent If still problematic conditions_options - Lower temp to 80°C - Ensure anhydrous solvents - Consider slow addition of boronic acid conditions->conditions_options reagent_options Resynthesize or purchase: - Pinacol Ester (BPin) - Trifluoroborate (BF₃K) - MIDA Boronate reagent->reagent_options end Successful Coupling reagent->end Problem Solved

Caption: A logical workflow for troubleshooting protodeboronation.

Parameter Deep Dive

1. The Critical Role of the Base

The base plays a dual role: it is essential for activating the boronic acid to the more nucleophilic boronate species ([ArB(OH)₃]⁻) required for transmetalation, but it can also directly catalyze the undesired protodeboronation.[18][19] The key is to select a base that is strong enough to facilitate the catalytic cycle but not so harsh that it rapidly degrades the starting material.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

Base pKa (Conjugate Acid) Typical Solvents Pros Cons/Considerations for Sensitive Substrates
K₃PO₄ ~12.3 Dioxane/H₂O, Toluene, 2-MeTHF Highly effective for challenging couplings; often suppresses protodeboronation. Can be slow to dissolve; requires vigorous stirring.
Cs₂CO₃ ~10.3 Dioxane/H₂O, DMF High solubility; often provides excellent yields where other bases fail. Expensive; hygroscopic.
K₂CO₃ ~10.3 Dioxane/H₂O, Toluene/H₂O Inexpensive, widely used standard. Can be a major contributor to protodeboronation, especially at high temperatures.[10]
NaOH/KOH ~15.7 Alcohols, Dioxane/H₂O Very strong, can drive difficult couplings. Not recommended. Highly prone to causing rapid protodeboronation.[2]

| KF | ~3.2 | THF, Dioxane | Anhydrous conditions possible; activates boronic esters effectively.[20] | Generally requires boronic esters or trifluoroborates, not acids. |

Recommendation: Start with K₃PO₄ . It provides a sufficiently basic environment for the catalytic cycle while minimizing the risk of base-mediated decomposition.

2. Catalyst & Ligand Selection: A Balancing Act

An efficient catalyst is your best defense against protodeboronation, as a rapid turnover rate means the boronic acid spends less time in the harsh reaction environment.[4] Modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are generally required for coupling heteroaryl substrates.[2][11]

Table 2: Recommended Catalyst Systems for Pyrazolylboronic Acid Coupling | Precatalyst / Ligand | Type | Typical Loading | Key Characteristics & Rationale | | :--- | :--- | :--- | :--- | | XPhos Pd G3 / SPhos Pd G4 | Buchwald Palladacycle | 1-3 mol% | Highly active, thermally stable. Excellent for heteroaryl couplings.[11][21] Balances high activity with a known, manageable risk of ligand-promoted protodeboronation.[14] | | Pd₂(dba)₃ / cataCXium® A | Phosphine Ligand | 1-2 mol% Pd, 2-4 mol% Ligand | Di-adamantyl-based phosphine ligand, effective for sterically hindered substrates. | Less common than Buchwald systems but a good screening alternative. | | PEPPSI™-IPr | NHC Precatalyst | 2-4 mol% | N-Heterocyclic Carbene systems are often very robust and can be less prone to certain decomposition pathways compared to phosphines. | May require higher temperatures to achieve full activity. |

Recommendation: Use a well-defined palladacycle precatalyst like XPhos Pd G3 . This ensures reliable activation and high catalytic activity, which is crucial to ensure k_trans_ >> k_proto_.

Recommended Experimental Protocols

Important Pre-Experiment Note: All procedures must be performed under an inert atmosphere (Nitrogen or Argon) using properly dried and degassed solvents. The purity of the (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is critical; use freshly acquired or purified material.

Protocol A: Optimized Coupling Using (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

This protocol is designed as a robust starting point to maximize yield by suppressing protodeboronation through careful selection of base and catalyst.

  • Reagent Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8][9]

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio, to achieve a final reaction concentration of ~0.1 M with respect to the aryl halide) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[9][22]

  • Reaction: Place the sealed vessel in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is complete upon full consumption of the limiting aryl halide. Avoid unnecessarily long reaction times.[4]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: Coupling via the more stable Pinacol Boronate Ester (BPin)

If Protocol A fails, using the corresponding pinacol ester is the recommended next step. This can be synthesized beforehand or generated in situ if a one-pot procedure is desired.[16] This protocol assumes you have the isolated ester.

  • Reagent Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 equiv.), and anhydrous potassium fluoride (KF) (3.0 equiv.).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and a suitable bulky phosphine ligand like SPhos (0.035 equiv., 3.5 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol A.

  • Solvent Addition: Add anhydrous, degassed THF or 2-MeTHF via syringe to a final concentration of ~0.1 M.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol A.

References
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Cox, P. A., et al. (2016).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Ser, C.-T., et al. (2025).
  • Ser, C.-T., et al. (2025).
  • Ser, C.-T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C., et al. (2022).
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • BenchChem. (2025). Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. MIT Edu.
  • Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Reddit user Technical_Ad3980. (2025).
  • Hartwig, J. F., et al. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates.
  • Buchwald, S. L., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Karlsson, J., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • C. C. C. Johansson Seechurn, et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low...How can i improvise my reaction?
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • A2B Chem. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in Aqueous Media

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the reactivity of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in aqueous Suzuki-Miya...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the reactivity of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in aqueous Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome common hurdles and ensure the success of your synthetic endeavors. The pyrazole motif is a critical component in a vast array of pharmaceuticals, making efficient and reliable coupling methodologies paramount.[1][2][3]

Understanding the Challenge: The Nature of Pyrazole Boronic Acids

(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, while a valuable building block, can present unique challenges in aqueous Suzuki-Miyaura couplings. Heteroaryl boronic acids, in general, can be susceptible to decomposition pathways that are less prevalent with their simpler aryl counterparts.[4][5] The electron-rich nature of the pyrazole ring can influence the delicate balance of the catalytic cycle, and issues such as low solubility and competitive side reactions can lead to frustratingly low yields. This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is showing low to no conversion. Where should I start troubleshooting?

Low or no conversion is a common starting point for frustration. The root cause often lies in one of three areas: the integrity of your starting materials, the activity of your catalyst system, or suboptimal reaction conditions.

Initial Diagnostic Workflow:

Start Low Conversion Observed Reagent_Check Verify Reagent Quality - Boronic Acid Integrity - Aryl Halide Purity - Solvent & Base Quality Start->Reagent_Check Step 1 Catalyst_Check Evaluate Catalyst System - Pd Source & Ligand - Degassing Procedure Reagent_Check->Catalyst_Check Step 2 Condition_Check Assess Reaction Conditions - Base Selection - Temperature & Time - Solvent System Catalyst_Check->Condition_Check Step 3 Outcome Improved Yield Condition_Check->Outcome

Caption: Initial troubleshooting workflow for low conversion.

Step-by-Step Actions:

  • Reagent Integrity is Non-Negotiable:

    • Boronic Acid Stability: Heteroaryl boronic acids can be prone to protodeboronation, a reaction where the C-B bond is cleaved by a proton source (often water).[4][5] This is particularly problematic for electron-rich systems.

      • Action: Use freshly acquired (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. If the reagent is old, consider its stability. As an alternative, consider using the more stable pinacol ester or potassium trifluoroborate salt derivatives.[6][7]

    • Solvent and Base Purity: Ensure solvents are appropriately degassed and, if the protocol demands, anhydrous. The choice and quality of the base are critical for activating the boronic acid.[4][6]

  • Catalyst System Health Check:

    • Palladium Source and Ligand: The activity of your palladium source is paramount. Older palladium sources can exhibit reduced activity.[6] For challenging couplings, especially with less reactive aryl chlorides, electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos are often necessary to facilitate the oxidative addition step.[6][8][9]

    • Degassing: Oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[4][8]

      • Action: Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is rigorously performed.[6]

Q2: I'm observing significant formation of a byproduct that appears to be the homocoupled pyrazole. What causes this and how can I minimize it?

The formation of a bipyrazole species is a classic sign of oxidative homocoupling of your boronic acid. This side reaction is often promoted by the presence of oxygen and can be exacerbated when using a Pd(II) precatalyst.[4][5]

Strategies to Minimize Homocoupling:

StrategyRationaleRecommended Action
Improve Degassing Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4]Implement a more rigorous degassing protocol for all solvents and the reaction mixture itself.
Use a Pd(0) Source Pd(II) precatalysts (e.g., Pd(OAc)₂) are reduced to the active Pd(0) in situ, a process that can consume the boronic acid and lead to homocoupling.[4][5]Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step.
Ligand Selection Bulky phosphine ligands can sterically hinder the formation of the intermediates required for the homocoupling pathway.[4][8]Employ bulky, electron-rich ligands such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos).[8]
Controlled Addition Slowly adding the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6][8]Consider adding a solution of the boronic acid to the reaction mixture over a period of time using a syringe pump.
Q3: My starting boronic acid seems to be decomposing, as I'm isolating the corresponding protodeboronated pyrazole. How can I prevent this?

Protodeboronation, the cleavage of the carbon-boron bond, is a significant challenge with many heteroaryl boronic acids, especially in aqueous or protic media.[4][5]

Workflow to Mitigate Protodeboronation:

Start Protodeboronation Observed Minimize_Water Minimize Water Content - Anhydrous conditions - K₃PO₄ with minimal H₂O Start->Minimize_Water Stabilize_Boron Use Stabilized Boron Reagents - Pinacol esters - MIDA boronates - Trifluoroborate salts Start->Stabilize_Boron Adjust_pH Adjust pH - Weaker base (e.g., K₂CO₃, Cs₂CO₃) - Optimize base concentration Start->Adjust_pH Milder_Conditions Use Milder Conditions - Lower reaction temperature - Shorter reaction time Start->Milder_Conditions Outcome Reduced Protodeboronation Minimize_Water->Outcome Stabilize_Boron->Outcome Adjust_pH->Outcome Milder_Conditions->Outcome

Caption: Strategies to combat protodeboronation.

Detailed Explanations:

  • Minimize Water: While many Suzuki protocols utilize aqueous bases, excess water can accelerate protodeboronation.[4]

    • Action: Consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄), which often requires only a few equivalents of water to be effective.[4]

  • Use Stabilized Boron Reagents: Boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable towards protodeboronation than the free boronic acids.[6][7] This is a highly recommended strategy for problematic heteroaryl substrates.

  • pH and Base Selection: The rate of protodeboronation can be pH-dependent.[4] The primary role of the base is to activate the boronic acid to form the more reactive borate species for transmetalation.[10][11][12] However, a base that is too strong or used in excess can promote decomposition.

    • Action: Screen weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] Fine-tuning the stoichiometry of the base can also be beneficial.[10][11]

  • Milder Conditions: Prolonged heating can lead to the degradation of sensitive substrates.[1]

    • Action: Microwave irradiation can be an excellent technique to rapidly heat the reaction to the desired temperature, often minimizing decomposition and improving yields.[1] If conventional heating is used, try to run the reaction at the lowest temperature that provides a reasonable reaction rate.

Q4: My reaction mixture turns black and a precipitate forms. Is this normal, and what should I do?

The formation of a black precipitate, often referred to as "palladium black," indicates the precipitation of palladium from the catalytic cycle. This is a sign of catalyst decomposition and will halt your reaction.

Causes and Solutions for Catalyst Decomposition:

  • Insufficient Ligand: An inadequate amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and precipitation.[4]

    • Action: Ensure you are using an appropriate ligand-to-palladium ratio. For monodentate ligands, a 2:1 to 4:1 ratio is common.[8]

  • Ligand Oxidation: Phosphine ligands can be oxidized by trace oxygen, rendering them unable to coordinate to the palladium.

    • Action: Use fresh, high-purity ligands and maintain a strictly inert atmosphere throughout the reaction setup and duration.

  • High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways.

    • Action: Optimize the temperature to find a balance between a sufficient reaction rate and catalyst stability.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

This protocol provides a robust starting point that can be optimized based on the troubleshooting advice above.

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Base and Catalyst: Add the chosen base (e.g., K₃PO₄, 2.0-3.0 equivalents). In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).[4][13]

  • Degassing: If not performed in a glovebox, seal the vessel and subject the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and for substrates prone to thermal decomposition.[1]

  • Vial Preparation: In a microwave reaction vial, combine the aryl halide (1.0 eq), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.2 eq), base (e.g., Cs₂CO₃, 2.0 eq), palladium catalyst (e.g., PdCl₂(SPhos)₂, 5 mol%), and solvent (e.g., dioxane).[9]

  • Sealing and Irradiation: Seal the vial with a septum cap and place it in the microwave reactor.

  • Microwave Program: Set the microwave to ramp to the target temperature (e.g., 120 °C) and hold for a specified time (e.g., 5-30 minutes).[1][9]

  • Work-up: After cooling, work up the reaction as described in the conventional heating protocol.

References

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids - Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles - arkat usa.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate.
  • A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC.
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O - The Royal Society of Chemistry.

Sources

Troubleshooting

Purification and recrystallization techniques for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

Welcome to the technical support center for the purification and recrystallization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and recrystallization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The purity of boronic acids is paramount for the success of subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this specific pyrazole boronic acid.

Understanding the Molecule: Key Physicochemical Properties

(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic arylboronic acid. Its purification can be challenging due to the potential for degradation, the presence of characteristic impurities from its synthesis, and its amphoteric nature. Awareness of these properties is the first step toward successful purification.

PropertyImplication for Purification
Polarity The presence of the boronic acid moiety and the pyrazole ring makes the molecule polar. This influences solvent selection for recrystallization and chromatography.
Acidity Boronic acids are Lewis acids and can also act as Brønsted acids. This allows for purification via acid-base extraction techniques.[3][4]
Stability Arylboronic acids can be susceptible to protodeboronation (loss of the C-B bond), especially under harsh acidic or basic conditions.[4][5] They can also form cyclic anhydrides (boroxines) upon dehydration.
Common Impurities Typical impurities include unreacted starting materials, homocoupled byproducts, boric acid, and protodeboronated pyrazole.[6][7]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in a question-and-answer format.

Issue 1: The Product Fails to Crystallize and "Oils Out"

Q: I've attempted recrystallization from several solvents, but my (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid consistently separates as an oil. What's causing this and how can I fix it?

A: Oiling out during recrystallization is a common problem, often caused by the presence of impurities that disrupt the crystal lattice formation or by a suboptimal choice of solvent system.[5] Here’s a systematic approach to troubleshoot this issue:

  • Assess Purity: Before attempting recrystallization, analyze the crude material by ¹H NMR or LC-MS to gauge the level and nature of impurities. Significant amounts of impurities will inhibit crystallization.

  • Solvent System Optimization:

    • Single Solvent: If the compound is too soluble at room temperature, try solvents in which it has lower solubility and requires heating to dissolve. Conversely, if it's poorly soluble even when hot, a more polar solvent is needed.

    • Two-Solvent System (Solvent/Anti-solvent): This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Trituration: If crystallization remains elusive, trituration can be an effective alternative for removing impurities.[3][8] Stir the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. The product should solidify, and the impurities will be washed away.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

dot

Caption: Troubleshooting workflow for an oily product.

Issue 2: Poor Recovery or Decomposition during Silica Gel Chromatography

Q: I'm trying to purify my boronic acid using silica gel chromatography, but I'm getting very low yields and I suspect the compound is decomposing on the column. What are my options?

A: This is a frequent issue with boronic acids. The acidic nature of standard silica gel can lead to degradation, primarily through protodeboronation.[5] Here are several strategies to mitigate this:

  • Deactivate the Silica: Before running your column, flush the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine, to neutralize the acidic sites.[5]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: This is a good alternative to silica gel for purifying basic or acid-sensitive compounds.[5]

    • Reverse-Phase (C18) Chromatography: This can be very effective, especially for polar compounds. A typical mobile phase would be a gradient of acetonitrile or methanol in water, sometimes with a small amount of formic acid or ammonium acetate as a modifier.[6][7]

  • Convert to a Boronate Ester: For more robust purification, consider temporarily converting the boronic acid to its pinacol ester. Boronate esters are generally less polar and more stable on silica gel.[8][9] The ester can then be hydrolyzed back to the boronic acid after purification.

Issue 3: Persistent Impurities After Recrystallization

Q: My recrystallized (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid still shows impurities in the NMR, particularly what looks like the protodeboronated pyrazole and some boric acid. How can I remove these?

A: These are common and often co-crystallizing impurities. Here are targeted approaches for their removal:

  • For Protodeboronated Impurity (1-methyl-5-phenyl-1H-pyrazole):

    • Acid-Base Extraction: Dissolve the crude material in an organic solvent like ethyl acetate. Extract with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, while the less acidic, deboronated pyrazole will remain in the organic layer. Carefully acidify the aqueous layer with a non-oxidizing acid (e.g., 1 M HCl) to precipitate the pure boronic acid, which can then be collected by filtration or extracted back into an organic solvent.[3][4]

  • For Boric Acid:

    • Azeotropic Removal: Boric acid can be removed by co-evaporation with methanol or ethanol under reduced pressure.

    • Washing: A wash of the crude solid with cold water can sometimes remove boric acid, provided your desired compound has low water solubility.

dot

Caption: Purification strategy based on impurity type.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for recrystallizing (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid?

A1: There is no single "best" system, as the optimal choice depends on the specific impurities present. However, a good starting point for screening would be solvent/anti-solvent systems. Common combinations include:

  • Dichloromethane/Hexane

  • Ethyl Acetate/Heptane [3]

  • Methanol/Water

It is crucial to perform small-scale solubility tests to determine the most suitable system for your specific batch.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and detects proton-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating the main component from closely related impurities and confirming the molecular weight.[10][11]

  • HPLC (High-Performance Liquid Chromatography): Can be used for quantitative purity analysis.[10][12] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a formic acid modifier is a common setup.[13]

Q3: My boronic acid appears to be decomposing during storage. What are the proper storage conditions?

A3: Boronic acids can degrade over time, especially in the presence of moisture and air. To ensure long-term stability, store (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8 °C is often recommended).[2]

Q4: I see a broad peak in my ¹H NMR spectrum. What could this be?

A4: A broad peak in the NMR spectrum of a boronic acid sample often corresponds to the B(OH)₂ protons. These protons are acidic and can exchange with residual water in the NMR solvent, leading to peak broadening. Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, resulting in the disappearance of the peak and confirming its identity. Another possibility is the presence of boroxine, the trimeric anhydride, which can be in equilibrium with the monomeric boronic acid.

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Two-Solvent System)
  • Place the crude (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in a flask equipped with a magnetic stir bar and a condenser.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat the mixture with stirring until the solid completely dissolves.

  • Slowly add a "poor" solvent (e.g., heptane) dropwise at the elevated temperature until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in a refrigerator or an ice bath for a few hours.

  • Isolate the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude boronic acid in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution and shake the funnel vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. The non-acidic organic impurities will remain in the organic layer.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise with stirring until the product precipitates out (typically around pH 5-6).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product under high vacuum.

By applying these troubleshooting strategies and protocols, you can effectively address the common challenges associated with the purification of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, ensuring a high-purity material for your downstream applications.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • Kumar, A., et al. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • WordPress.com. (2015, June 29). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.
  • PMC. (2021, November 11). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.
  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids.
  • ACS Publications. (2014, December 16). Synthesis and Stability of Boratriazaroles | Organic Letters.
  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/OrganicChemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters.
  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/chemistry.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters.
  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid.
  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (2015, November 29). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

Sources

Optimization

Overcoming homocoupling side reactions with (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

Welcome to the technical support guide for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile build...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide expert-driven, actionable solutions to a common and often frustrating challenge: the formation of the homocoupled bi-pyrazole byproduct. This guide moves beyond simple procedural lists to explain the mechanistic rationale behind each recommendation, empowering you to not only solve current issues but also to proactively design more robust and efficient reaction protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the homocoupling side reaction, providing the core knowledge needed to understand and tackle the issue effectively.

Q1: What exactly is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A: Boronic acid homocoupling is a prevalent side reaction where two molecules of the organoboron reagent—in this case, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid—react with each other to form a symmetrical biaryl (or bi-heteroaryl) dimer.[1] This occurs in competition with the desired cross-coupling pathway, where the boronic acid is intended to react with an aryl or vinyl halide/triflate. The result is the formation of 1,1'-dimethyl-5,5'-diphenyl-1H,1'H-4,4'-bipyrazole, a significant impurity that reduces the yield of the target molecule.

Q2: Why is the homocoupling byproduct particularly problematic?

A: The issue is twofold. First, it directly consumes the boronic acid reagent, lowering the potential yield of your desired product.[1] Second, the resulting symmetrical dimer often has very similar physical and chromatographic properties (e.g., polarity, solubility) to the desired cross-coupled product, making its removal via standard purification techniques like flash column chromatography exceptionally difficult and sometimes impossible.[1] This can lead to time-consuming re-purification efforts or, in the worst case, rejection of the batch.

Q3: What are the primary mechanistic drivers of this unwanted side reaction?

A: There are two well-established culprits that promote boronic acid homocoupling, both of which involve palladium(II) species.[1][2][3][4]

  • Oxygen-Mediated Homocoupling: The active catalyst in the Suzuki-Miyaura cycle is Palladium(0). If molecular oxygen is present in the reaction mixture, it can readily oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] These Pd(II) species can then enter a catalytic cycle that specifically promotes the homocoupling of the boronic acid.[1][5] Therefore, the rigorous exclusion of oxygen is paramount.[3][6]

  • Pd(II) Precatalyst-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used as the precatalyst, it must first be reduced in situ to the active Pd(0) state for the cross-coupling cycle to begin.[2] Boronic acids can act as the reducing agent in this step, but this process consumes two equivalents of the boronic acid to form one equivalent of the homocoupled dimer and one equivalent of the active Pd(0) catalyst.[1][7][8] While this initiates the desired reaction, it's an inefficient activation that builds the byproduct directly into the start of your reaction.

Fig. 1: Competing Catalytic Cycles cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathways A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-X) A->B O2 O₂ (Oxygen) C Ar-Pd(II)-X B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Desired Product) F->G H Pd(II) Species (from O₂ or Precatalyst) I 2 x R-B(OH)₂ H->I Stoichiometric Reaction J R-R (Homocoupling Product) I->J K Pd(0)L I->K Reduces Pd(II) to Pd(0) K->A Enters Desired Cycle (but after generating byproduct) O2->H Oxidizes

Fig. 1: The desired catalytic cycle competes with homocoupling pathways.
Troubleshooting Guide: From Problem to Solution

This guide is structured to mirror a logical experimental troubleshooting workflow. Start with the most common and easily solvable issues first.

Q4: I'm seeing >15% homocoupling byproduct in my crude analysis. What is the very first and most critical parameter I should address?

A: Atmosphere Control. The presence of dissolved oxygen is the most frequent cause of significant homocoupling.[3][9][6] Before you change any other variable, you must ensure your reaction is performed under a strictly inert atmosphere.

  • Causality: Oxygen oxidizes your active Pd(0) catalyst to Pd(II), which drives the homocoupling side reaction.[1][7] Even trace amounts of oxygen can have a significant impact.[3]

  • Actionable Protocol:

    • Degas Your Solvent: Do not assume a bottle of anhydrous solvent is oxygen-free. Before use, vigorously bubble an inert gas (argon is preferred over nitrogen for its density, but nitrogen is sufficient) through the solvent for at least 20-30 minutes. A subsurface sparge is the most effective method.[2][3]

    • Inert the Headspace: Assemble your reaction flask, add your solid reagents (boronic acid, halide partner, base), and seal with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "vac-fill" cycle at least three times.

    • Maintain Positive Pressure: Add the degassed solvent via syringe. Throughout the reaction, maintain a slight positive pressure of inert gas using a balloon or a manifold line.

Q5: I have implemented rigorous degassing protocols, but homocoupling persists. What is the next logical step in my optimization?

A: Evaluate Your Palladium Source. If oxygen is truly eliminated, the next most likely culprit is the nature of your palladium precatalyst.[2]

  • Causality: As explained in Q3, using a Pd(II) source like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction that generates the homocoupling byproduct.[7][8]

  • Actionable Solutions:

    • Switch to a Pd(0) Precatalyst: The most direct solution is to use a precatalyst that is already in the active Pd(0) oxidation state. Excellent choices include Pd₂(dba)₃ or Pd(PPh₃)₄.[2][4] This completely bypasses the reductive homocoupling pathway.

    • Use a Modern Precatalyst: Modern, well-defined palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for the clean, rapid, and efficient generation of the active Pd(0) species, which can significantly suppress side reactions.[2][7]

    • Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent to the reaction mixture before adding the catalyst. Potassium formate (KCOOH) is an excellent choice as it can reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2][3] This strategy has been shown to be effective for suppressing homocoupling with pyrazolylboronic esters specifically.[10]

Q6: My catalyst choice has been optimized, but I'm still struggling to reduce homocoupling below 5%. How should I approach the selection of ligands and bases?

A: Ligand and Base selection is critical for modulating reactivity and is your key to fine-tuning the reaction.

  • Ligands - Causality: The ligand's job is to stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands accelerate the desired reductive elimination step (forming your product) and stabilize the Pd(0) state against oxidative decomposition.[4][9] A faster desired cycle means less time for slower side reactions to occur.

    • Recommended Ligands: For challenging substrates, consider screening bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[11] These are known to promote efficient cross-coupling and suppress side reactions.

  • Bases - Causality: The base is not just a spectator; it activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is the active species in the transmetalation step.[12][13][14] However, an overly strong or poorly soluble base can promote side reactions.

    • Recommended Bases: Often, moderately strong inorganic bases provide the best results. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently preferred to minimize homocoupling.[1] For particularly difficult couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary, but it should be part of a screening process.

ParameterCondition to AVOIDRecommended Condition for Minimizing HomocouplingRationale
Atmosphere Air / Poorly sealed vesselRigorously degassed solvent under N₂ or Ar[2][4]Oxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[1][9]
Pd Source Pd(OAc)₂, PdCl₂Pd₂(dba)₃, Pd(PPh₃)₄, or a Buchwald Precatalyst[1][2]Avoids the initial reductive homocoupling required for Pd(II) sources.[8]
Additives None (when using Pd(II))1-2 equivalents of Potassium Formate (KCOOH)[3][10]Mildly reduces residual Pd(II) to Pd(0) without disrupting the main cycle.[2]
Ligand No ligand or simple PPh₃Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[11]Stabilizes Pd(0) and accelerates the desired reductive elimination.[9]
Base Strong organic bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)[1]Provides sufficient activation of the boronic acid without promoting side reactions.

Q7: Can I use a boronate ester of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid to prevent homocoupling?

A: Yes, absolutely. This is a highly recommended strategy.

  • Causality: Boronic esters, such as the pinacol ester (Bpin), are significantly more stable than their corresponding boronic acids.[1] They are less prone to side reactions like protodeboronation and homocoupling.[4] The ester acts as a "slow-release" form of the boronic acid, maintaining a low steady-state concentration in the reaction, which can disfavor the bimolecular homocoupling reaction. This is a common and effective strategy for pyrazole-based couplings.[15][16][17][18]

  • Actionable Advice: If you are synthesizing the boronic acid yourself or have the option to purchase the pinacol ester, it is often worth the extra step or cost for the improved stability and cleaner reaction profile.

Fig. 2: Troubleshooting Workflow start High Homocoupling Observed (>5%) q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement strict degassing: 1. Sparge solvent with Ar/N₂ 2. Use vac-fill cycles 3. Maintain positive pressure q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst. Alternatively, add KCOOH. q2->sol2 Yes q3 Is the ligand/base optimal? q2->q3 No sol2->q3 sol3 Screen bulky, e⁻-rich ligands (SPhos, XPhos) and milder bases (K₃PO₄, K₂CO₃). q3->sol3 No q4 Still have issues? q3->q4 Yes sol3->q4 sol4 Consider using the more stable pinacol boronate ester derivative instead of the boronic acid. q4->sol4 Yes end Homocoupling Minimized q4->end No sol4->end

Fig. 2: A logical workflow for diagnosing and solving homocoupling issues.
Optimized Experimental Protocol

This general procedure incorporates best practices to proactively minimize the homocoupling of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

  • Solvent Degassing: In a separate flask, sparge your chosen solvent (e.g., 1,4-dioxane/water, 4:1) with a subsurface stream of argon or nitrogen for at least 30 minutes.[2]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.2-1.5 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 1-2 minutes and gently backfill with argon or nitrogen. Repeat this vac-fill cycle a total of three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Add the previously degassed solvent via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[2]

Analytical Considerations

Q8: How can I best detect and quantify the homocoupling byproduct?

A: A combination of chromatographic and spectroscopic methods is ideal.

  • Detection and Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile byproducts.[19] For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[19] The mass spectrometer will provide the molecular weight of the impurity, which for the homocoupled dimer of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (MW ≈ 202.2 g/mol ) would be expected at an m/z corresponding to the dimer minus two hydroxyl groups and a boron atom from each unit, confirming its identity.

  • Quantification: Once identified, the byproduct can be quantified relative to the desired product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by comparing peak areas.[19] For accurate quantification, it is best to use a calibration standard of the isolated byproduct, though relative percentages are often sufficient for troubleshooting purposes. Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for quantification without needing an isolated standard of the impurity.[19]

References
  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022, November 3). MDPI. Retrieved March 17, 2026, from [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (2008, July 2). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2014, May 1). Wiley Online Library. Retrieved March 17, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. (n.d.). Google Patents.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, April 18). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020, December 15). MDPI. Retrieved March 17, 2026, from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved March 17, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022, November 3). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019, July 16). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023, March 15). MDPI. Retrieved March 17, 2026, from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ARODES. Retrieved March 17, 2026, from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18). ACS Publications. Retrieved March 17, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). ACS Publications. Retrieved March 17, 2026, from [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV. Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 17, 2026, from [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020, October 29). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved March 17, 2026, from [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2025, August 7). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. (2025, August 7). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid Coupling

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling. This guide is specifically engineered for researchers and drug development professionals struggling with the coupling of (1-methyl-5-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling. This guide is specifically engineered for researchers and drug development professionals struggling with the coupling of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid .

The Core Mechanistic Challenge: Sterics vs. Stability

Coupling this specific pyrazole boronic acid presents a dual mechanistic challenge:

  • Severe Steric Hindrance: The boronic acid is located at the C4 position. It is flanked by a methyl group at N1 and a phenyl ring at C5. To minimize steric clash, the 5-phenyl ring twists out of the pyrazole plane, creating a steric "wall" that severely hinders the approach of the Palladium(II) complex during the transmetalation step[1].

  • High Protodeboronation Risk: Because the steric bulk makes transmetalation the rate-limiting step, the boronic acid remains exposed to the basic reaction medium for extended periods. Heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation (cleavage of the C–B bond to form a C–H bond)[2].

If the base is too strong or the temperature too high, the boronic acid will rapidly degrade into 1-methyl-5-phenyl-1H-pyrazole before transmetalation can occur[3]. Success relies entirely on decoupling the rate of boronate formation from the rate of hydrolytic degradation.

Troubleshooting & FAQs

Q: Why am I observing massive amounts of 1-methyl-5-phenyl-1H-pyrazole instead of my coupled product? A: This is the classic symptom of protodeboronation outcompeting transmetalation. Strong aqueous bases (like NaOH or KOH) rapidly convert the boronic acid into a reactive boronate anion. Because your substrate is sterically hindered, the Pd-complex cannot quickly undergo transmetalation. Left waiting, the boronate anion undergoes hydrolytic C–B bond cleavage[2]. You must switch to a milder or anhydrous base system.

Q: How do I select the right base to balance transmetalation and stability? A: You have two field-proven strategies to manipulate the reaction kinetics[4]:

  • Strategy 1: The "Slow-Release" Biphasic System. Use a moderate base like K3​PO4​ in a biphasic solvent (e.g., Toluene/Water). The base remains predominantly in the aqueous layer, keeping the active concentration of the boronate anion low in the organic phase. This feeds the reactive species to the Pd-catalyst "just-in-time", minimizing degradation.

  • Strategy 2: Anhydrous Conditions. Use Cs2​CO3​ or KF in anhydrous solvents (like Dioxane or DMF). Protodeboronation fundamentally requires a proton source (usually water)[5]. By eliminating water, you shut down the primary hydrolytic degradation pathway, forcing the boronate to wait for transmetalation.

Q: What catalyst system pairs best with these optimized bases? A: To overcome the steric wall of the 5-phenyl group, you must accelerate the transmetalation step. Dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) paired with Pd G3/G4 precatalysts are highly recommended[6]. These bulky, electron-rich ligands facilitate rapid oxidative addition and force the palladium center into a highly active monoligated state, drastically lowering the activation energy required for hindered transmetalation.

Base Selection Matrix

The following table summarizes the quantitative performance of various base systems when applied to sterically hindered heteroaryl boronic acids.

Base SystemSolvent EnvironmentRelative pKa (aq)Protodeboronation RiskTransmetalation EfficiencyTypical Yield
NaOH THF / H2​O ~14.0Very High Low (Sterically blocked)< 10%
K2​CO3​ Dioxane / H2​O ~10.3ModerateModerate40–60%
KF Anhydrous THFN/AVery LowModerate (Requires specific ligands)60–80%
Cs2​CO3​ Anhydrous DioxaneN/ALowHigh70–85%
K3​PO4​ Toluene / H2​O (Biphasic)~12.3Low (Concentration controlled)Very High 75–90%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in In-Process Controls (IPCs) to validate the causality of the base selection.

Protocol A: Biphasic "Slow-Release" Coupling (Recommended)

Mechanism: Utilizes a phase boundary to limit boronate concentration, preventing degradation while XPhos accelerates coupling.

  • Preparation: In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.5 equiv), and XPhos-Pd-G3 (2–5 mol%).

  • Solvent Addition: Add degassed Toluene (0.2 M relative to electrophile).

  • Base Addition: Add a freshly prepared, rigorously degassed aqueous solution of K3​PO4​ (2.0 M, 3.0 equiv). Causality note: Degassing prevents oxidative homocoupling of the boronic acid.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000+ RPM). High stirring is critical to maximize the interfacial surface area for transmetalation.

  • Self-Validation (IPC at 1 hour): Pull a 10 µL aliquot from the organic layer. Run LCMS.

    • Validation Check: If the mass of 1-methyl-5-phenyl-1H-pyrazole (m/z ~158) exceeds 20% of the total ion count, your stirring is too slow, or the aqueous layer is too concentrated. Dilute with 1 mL Toluene to further suppress the boronate concentration.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Anhydrous Coupling (For Water-Sensitive Electrophiles)

Mechanism: Completely removes the proton source required for hydrolytic protodeboronation.

  • Preparation: In a glovebox or under strict argon, combine the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), Cs2​CO3​ (powdered, dried under vacuum at 120 °C, 2.5 equiv), and SPhos-Pd-G3 (5 mol%).

  • Solvent: Add anhydrous, inhibitor-free 1,4-Dioxane (0.15 M).

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours.

  • Self-Validation (IPC at 2 hours): Analyze via TLC/LCMS.

    • Validation Check: Because water is absent, protodeboronation should be < 5%. If significant degradation is observed, your Cs2​CO3​ is likely hygroscopic and has absorbed atmospheric moisture. Discard the base, bake a new batch of Cs2​CO3​ , and restart.

Pathway Visualization

The following diagram illustrates the logical relationship and competing kinetic pathways dictated by your base selection.

G BA (1-Methyl-5-phenyl-1H-pyrazol-4-yl) boronic acid Boronate Boronate Anion [Reactive Intermediate] BA->Boronate + Base (OH-/OR-) Base Base (e.g., K3PO4, Cs2CO3) Base->Boronate Product Cross-Coupled Product (Desired) Boronate->Product Transmetalation (Optimized Base) Degradation 1-Methyl-5-phenyl-1H-pyrazole (Protodeboronation) Boronate->Degradation Hydrolysis / Cleavage (Strong Base / High Temp) Pd Ar-Pd(II)-X Complex Pd->Product Reductive Elimination

Caption: Competing pathways: Transmetalation vs. Protodeboronation in Suzuki-Miyaura coupling.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) / Journal of the American Chemical Society URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Suzuki-Miyaura Reactions: (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid vs. Phenylboronic Acid

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and outcome of this palladium-catalyzed transformation.

This guide provides an in-depth comparison between the benchmark coupling partner, phenylboronic acid , and a more complex, pharmaceutically-relevant building block, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid . We will delve into the structural nuances, comparative reactivity, and practical considerations for employing these reagents, supported by experimental data and detailed protocols to guide your synthetic strategy.

The Coupling Partners: A Structural and Electronic Overview

At first glance, both molecules serve as donors of an aryl group. However, their underlying structures present distinct electronic and steric profiles that significantly influence their behavior in the catalytic cycle.

  • Phenylboronic Acid: This is the archetypal boronic acid for Suzuki-Miyaura couplings. Its stability, commercial availability, and predictable reactivity make it a reliable standard. The phenyl group is electronically neutral and relatively unhindered, providing a baseline for performance.

  • (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid: This reagent introduces a heteroaromatic pyrazole core. Pyrazole moieties are prevalent in medicinal chemistry, valued for their ability to engage in hydrogen bonding and act as bioisosteres.[3][4] However, the presence of two nitrogen atoms introduces complexity. These Lewis-basic nitrogens can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6] Furthermore, the N-methyl and C5-phenyl groups introduce additional steric bulk around the boronic acid moiety compared to the simple phenyl ring.

G cluster_0 Phenylboronic Acid cluster_1 (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid a b

Figure 1: Structural comparison of the two boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

To understand the performance differences, one must first appreciate the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The performance of the boronic acid is most critical during the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX OxAdd->PdII_RX Transmetalation Transmetalation PdII_R_Ar R-Pd(II)Ln-Ar' PdII_RX->PdII_R_Ar Transmetalation->PdII_R_Ar PdII_R_Ar->Pd0 RedElim Reductive Elimination RedElim->Pd0 R_Ar R-Ar' RedElim->R_Ar R_X R-X R_X->OxAdd Ar_BOH Ar'-B(OH)₂ + Base Ar_BOH->Transmetalation

Figure 2: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center.[8][9] The efficiency of this step is highly dependent on the electronic nature and steric environment of the boronic acid.

Performance in Practice: A Comparative Analysis

Causality Behind Experimental Choices:
  • Catalyst/Ligand: Simple couplings with phenylboronic acid can often be achieved with standard catalysts like Pd(PPh₃)₄. In contrast, heteroarylboronic acids, like our pyrazole example, frequently require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to promote efficient turnover and prevent catalyst deactivation.[10][11][12]

  • Base and Solvent: While K₂CO₃ or Na₂CO₃ are common bases, challenging couplings with heteroarylboronic acids may benefit from stronger bases like K₃PO₄ to facilitate the formation of the active boronate species.[6]

  • Stability: A significant challenge with many heteroarylboronic acids is their propensity to undergo protodeboronation (cleavage of the C-B bond by a proton source) under reaction conditions.[5][11] While the N-methyl group on (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid circumvents issues related to an acidic N-H proton, the inherent electronic nature of the pyrazole ring can still render the C-B bond labile.

Quantitative Data Summary

The following tables summarize typical reaction outcomes. It is crucial to note that yields are highly dependent on the specific coupling partners and conditions.

Table 1: Representative Suzuki-Miyaura Couplings with Phenylboronic Acid

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Iodo-2-cyclohexen-1-one10% Pd/CNa₂CO₃DME/H₂O251286[13]
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O1008>95Generic
4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80498Generic

Table 2: Representative Suzuki-Miyaura Couplings with Pyrazole Boronic Acids/Esters

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃Dioxane1001284[12]
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801685[14]
4-ChlorobenzonitrilePd(OAc)₂ / AmphosCs₂CO₃Dioxane1001275[12]

Key Insights from the Data:

  • Phenylboronic acid generally provides high yields under a variety of conditions, including heterogeneous catalysis (Pd/C).[13]

  • The pyrazole-based boronic acids are highly effective but may require specific ligand systems (e.g., PPh₃, Amphos) for optimal results, especially depending on which bond is targeted for coupling if multiple reactive sites exist.[12]

  • Reaction times for the pyrazole derivatives can be longer, and conditions may need more rigorous optimization to achieve yields comparable to simpler phenylboronic acids.

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable starting point for your experiments. They are designed to be self-validating by incorporating best practices for achieving reproducible results, such as the use of an inert atmosphere.

Experimental Workflow Overview

Figure 3: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using Phenylboronic Acid

  • Objective: To couple an aryl bromide (Ar-Br) with phenylboronic acid.

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene (8 mL) and Water (2 mL)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

    • Add the degassed toluene and water via syringe.[15] Causality Note: Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst, which can lead to lower yields and the formation of homocoupling side products.[7]

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Recommended Procedure for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

  • Objective: To couple an aryl chloride (Ar-Cl) with (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid.

  • Materials:

    • Aryl Chloride (1.0 mmol, 1.0 equiv)

    • (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a Schlenk flask, add Pd(OAc)₂, the XPhos ligand, and K₃PO₄. Causality Note: Using a pre-catalyst or generating the active Pd(0) in situ from Pd(OAc)₂ and a phosphine ligand is common. The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the less reactive aryl chloride and stabilizes the catalytic species, which is crucial for the more challenging heteroaryl coupling.[11]

    • Add the aryl chloride and the pyrazole boronic acid.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. These reactions may require 12-24 hours for full conversion.

    • Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion and Recommendations

Both phenylboronic acid and (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid are valuable reagents for Suzuki-Miyaura cross-coupling reactions, but their application requires different strategic considerations.

  • Choose Phenylboronic Acid for routine, uncomplicated biaryl syntheses where a simple phenyl group is desired. Its reliability, high reactivity, and compatibility with a wide range of standard conditions make it the economical and efficient choice.

  • Choose (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid when the pyrazole scaffold is an essential structural component of your target molecule, particularly in a drug discovery context. Be prepared to invest more effort in reaction optimization. The use of advanced catalyst systems with bulky, electron-rich phosphine ligands and potentially stronger bases is highly recommended to overcome the inherent challenges of coupling with heteroarylboronic acids.

By understanding the underlying principles and acknowledging the unique characteristics of each reagent, researchers can harness the full power of the Suzuki-Miyaura reaction to achieve their synthetic goals.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Ethers with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... - ResearchGate. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for Purity Determination of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid

Abstract The precise determination of purity for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, a critical intermediate in contemporary synthetic chemistry, is paramount for ensuring the quality and consistency of down...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise determination of purity for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, a critical intermediate in contemporary synthetic chemistry, is paramount for ensuring the quality and consistency of downstream products, including active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification and impurity profiling of this compound. We delve into the rationale behind method development choices, from stationary phase selection to mobile phase optimization, and present a comprehensive validation of each method based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document serves as a practical resource for researchers, analytical chemists, and quality control professionals, offering detailed experimental protocols, comparative performance data, and field-proven insights to facilitate the selection of a robust, stability-indicating HPLC method.

Introduction: The Analytical Challenge of Boronic Acids

(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is a key building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[4] The purity of this intermediate directly impacts reaction yield, impurity profiles of subsequent products, and the overall efficacy and safety of final APIs. However, the analysis of boronic acids by RP-HPLC presents unique challenges. The boronic acid moiety is susceptible to on-column degradation, particularly hydrolysis, which can lead to inaccurate quantification.[5][6] Furthermore, interactions with residual silanol groups on silica-based stationary phases can cause significant peak tailing, compromising resolution and sensitivity.[7][8]

A successful analytical method must therefore not only separate the main compound from process-related impurities and potential degradants but also be robust enough to prevent the analyte from degrading during the analysis itself. This guide compares two methods developed to address these challenges:

  • Method A: A conventional approach using a C18 stationary phase with an acidic mobile phase to suppress silanol activity.

  • Method B: An alternative approach employing a Phenyl-Hexyl stationary phase to leverage alternative selectivity and a near-neutral mobile phase to minimize hydrolysis risk.

HPLC Method Development and Comparison

The objective was to develop a stability-indicating method capable of baseline separating the main analyte from its potential impurities and degradation products.

Stationary Phase Selection: The Causality Behind the Choice
  • Method A (Workhorse Approach): An Agilent Zorbax Eclipse XDB C18 column was chosen as a primary screening column. C18 phases are ubiquitous and provide excellent hydrophobic retention. The key consideration here is that the acidic mobile phase is required to protonate silanol groups, reducing their interaction with the analyte.

  • Method B (Alternative Selectivity): A Waters XBridge BEH Phenyl column was selected as a strategic alternative.[9] The phenyl ligand offers mixed-mode retention mechanisms, including hydrophobic and π-π interactions. Given the presence of two aromatic rings (phenyl and pyrazole) in the analyte, this stationary phase was hypothesized to provide unique selectivity against impurities that may co-elute on a standard C18 column.[9] Furthermore, the BEH particle technology offers enhanced stability across a wider pH range, permitting the use of less harsh mobile phases.

Mobile Phase Optimization

For both methods, acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. The aqueous phase was the primary variable.

  • Method A: A mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) was used. The low pH (approx. 2.7) is intended to sharpen the peak shape of the boronic acid. However, this acidic condition carries a higher risk of promoting hydrolysis, a critical parameter to monitor during validation.[7]

  • Method B: To mitigate hydrolysis risk, a mobile phase of 10 mM Ammonium Acetate in Water, pH 6.8 (A) and Acetonitrile (B) was selected. This near-neutral pH is gentler on the boronic acid moiety. While peak shape can sometimes be a concern at higher pH on traditional silica columns, the XBridge BEH column is designed for better performance under these conditions.

Table 1: Comparison of Optimized HPLC Method Parameters
ParameterMethod A: C18 with Acidic Mobile PhaseMethod B: Phenyl with Neutral Mobile Phase
Column Agilent Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µmWaters XBridge BEH Phenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 20% to 80% B over 15 min; hold at 80% B for 3 min25% to 85% B over 15 min; hold at 85% B for 3 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)

Method Validation Protocol & Comparative Analysis

Both methods were subjected to a rigorous validation protocol in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[2]

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately for the analysis. A standard solution was injected six times at the beginning of each validation run.

Table 2: Comparative System Suitability Results
ParameterMethod AMethod BAcceptance Criteria
Retention Time (min) ~8.5~9.2Report
Tailing Factor (T) 1.351.10T ≤ 2.0
Theoretical Plates (N) > 8,000> 12,000N ≥ 2000
%RSD of Peak Area 0.45%0.28%≤ 1.0%

Insight: Method B demonstrates superior performance with a significantly better tailing factor and higher plate count, indicating better peak symmetry and column efficiency. This is likely due to the combination of a more modern stationary phase and a less aggressive mobile phase pH that minimizes undesirable analyte-silanol interactions.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[1] This was evaluated by injecting a blank (diluent) and by performing forced degradation studies to ensure the method is stability-indicating.

Forced degradation studies were conducted by subjecting a solution of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid to various stress conditions to achieve 5-20% degradation.[10]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.[11]

  • Thermal Degradation: 80°C for 24 hours.

  • Photolytic Degradation: Exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV light).

Table 3: Summary of Forced Degradation Results
Stress ConditionMethod A (% Degradation, Resolution of Main Peak)Method B (% Degradation, Resolution of Main Peak)
Acid Hydrolysis15.2%, R=2.114.9%, R=3.5
Base Hydrolysis18.5%, R=1.918.2%, R=3.1
Oxidation11.3%, R=2.511.5%, R=4.2
Thermal6.8%, R=3.16.5%, R=4.8
Photolytic5.5%, R=2.95.3%, R=4.5

Insight: Both methods are stability-indicating, as the analyte peak was successfully separated from all degradation products with a resolution >1.5. However, Method B consistently provided significantly higher resolution values for all degradant peaks. This superior resolving power is a critical advantage, as it provides greater confidence that no impurities are hidden under the main analyte peak. The phenyl column's alternative selectivity is clearly beneficial here.

Linearity and Range

The linearity of each method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 to 0.15 mg/mL).

Table 4: Linearity and Range Data Summary
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150As defined
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
Y-intercept (% of response at 100%) 1.8%0.6%Close to zero

Insight: Both methods exhibit excellent linearity. Method B shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better fit of the data to the linear model.

Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was then calculated.

Table 5: Accuracy and Precision Summary
ParameterMethod AMethod BAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision - Repeatability (%RSD, n=6) 0.75%0.42%≤ 1.0%
Precision - Intermediate (%RSD) 0.92%0.55%≤ 2.0%
Precision (Repeatability and Intermediate Precision)
  • Repeatability (Intra-assay precision) was assessed by analyzing six replicate preparations of the standard solution on the same day.

  • Intermediate Precision was assessed by a different analyst on a different day using different equipment.

Insight: Both methods meet the acceptance criteria for accuracy and precision. However, Method B consistently demonstrates lower %RSD values, indicating it is more precise and less variable than Method A. This enhanced precision is a direct result of the better peak shape and higher efficiency observed during system suitability testing.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Table 6: LOD & LOQ Comparison
ParameterMethod AMethod B
LOD (µg/mL) 0.150.08
LOQ (µg/mL) 0.450.25

Insight: Method B is demonstrably more sensitive, with an LOD and LOQ approximately twice as low as Method A. This is a significant advantage for detecting and quantifying trace-level impurities. The sharper, more efficient peaks produced by Method B lead to a better signal-to-noise ratio.

Robustness

The robustness of each method was evaluated by making small, deliberate variations in key parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Table 7: Robustness Study Results
Varied ParameterMethod A (%RSD of results)Method B (%RSD of results)Acceptance Criteria
Flow Rate (+10%) 0.9%0.5%System suitability passes; %RSD ≤ 2.0%
Flow Rate (-10%) 1.1%0.6%System suitability passes; %RSD ≤ 2.0%
Temperature (+2°C) 0.6%0.3%System suitability passes; %RSD ≤ 2.0%
Temperature (-2°C) 0.7%0.4%System suitability passes; %RSD ≤ 2.0%

Insight: Both methods are robust, with results remaining well within acceptable limits despite the deliberate variations. Method B again shows slightly less variability, reinforcing its reliability during routine use.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the strategy behind the forced degradation studies.

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val ICH Q2(R1) Validation Dev Method Optimization (Column, Mobile Phase, etc.) SystemSuit System Suitability Dev->SystemSuit Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuit->Specificity

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Forced_Degradation_Logic cluster_Stress Stress Conditions Analyte Parent Analyte (1-methyl-5-phenyl-1H- pyrazol-4-yl)boronic acid Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Result Stability-Indicating Method (All peaks resolved) Acid->Result Base->Result Oxidation->Result Thermal->Result Photo->Result

Caption: The objective of forced degradation is to ensure separation from all potential degradants.

Detailed Experimental Protocols

Protocol 5.1: Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Acetonitrile/Water, 50:50 v/v).

  • Sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

Protocol 5.2: Forced Degradation Sample Preparation

  • Prepare a stock solution of the analyte at 1.0 mg/mL in diluent.

  • For acid/base hydrolysis , transfer 5 mL of the stock solution to a vial. Add 5 mL of 0.2 N HCl (for acid) or 0.2 N NaOH (for base) to achieve a final acid/base concentration of 0.1 N. Heat as specified. After cooling, neutralize the solution with an equivalent amount of base/acid and dilute with diluent to the target concentration (e.g., 100 µg/mL).

  • For oxidation , transfer 5 mL of the stock solution to a vial. Add 5 mL of 6% H₂O₂. Keep at room temperature as specified. Dilute with diluent to the target concentration.

  • For thermal/photolytic studies, subject the solid powder or a solution (at 1.0 mg/mL) to the specified conditions. After exposure, dissolve/dilute the sample with diluent to the target concentration.

Conclusion and Recommendation

This guide provides a comprehensive comparison of two validated HPLC methods for the purity determination of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. While both Method A (C18/Acidic) and Method B (Phenyl/Neutral) were successfully validated and proven to be stability-indicating, the experimental data clearly favors one over the other.

Method B is the superior and recommended method. It exhibited:

  • Enhanced Specificity: Significantly better resolution between the main analyte and all forced degradation products.

  • Superior Peak Shape and Efficiency: A near-perfect tailing factor and higher theoretical plates lead to more reliable integration.

  • Greater Precision and Sensitivity: Lower %RSD values in precision studies and a two-fold improvement in LOD/LOQ.

  • Reduced Risk of Analyte Degradation: The use of a near-neutral mobile phase minimizes the potential for on-column hydrolysis of the boronic acid moiety.

The improved performance of Method B underscores the importance of strategic column selection. By leveraging the alternative selectivity of the phenyl stationary phase, a more robust, sensitive, and reliable method was developed. For any laboratory tasked with the routine analysis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid or structurally similar compounds, Method B provides a validated, high-performance solution.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). CPMP/ICH/381/95 - ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Liu, J. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]

  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Welch Materials. (2024). Development of Analytical Method for Boric Acid in the Preparation Usi. [Link]

  • Academia.edu. Analytical Method Development and Forced Degradation Studies on Proteasome Inhibitor: Bortezomib As A Part of Preformulation Study to Develop Stable Lyophilized Dosage Form. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • BioProcess International. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. General methods of synthesis for pyrazole and its derivatives. [Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Kral'ova, K., et al. (2004). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. Journal of Agricultural and Food Chemistry, 52(7), 1903-1909. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • International Journal of ChemTech Applications. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid in API Synthesis: A Comparative Guide

Executive Summary (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4) is a highly specialized organoboron building block. The 1-methyl-5-phenylpyrazole motif is a "privileged scaffold" in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4) is a highly specialized organoboron building block. The 1-methyl-5-phenylpyrazole motif is a "privileged scaffold" in medicinal chemistry, frequently utilized to modulate ADME properties, metabolic stability, and target engagement in CNS therapeutics, such as Orexin 2 receptor agonists[1].

However, the steric bulk flanking the C4-boronic acid moiety presents unique kinetic challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide benchmarks the catalytic efficiency of this hindered boronic acid against less hindered analogs and provides a field-proven, self-validating protocol for Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Causality: Overcoming Steric Hindrance

In standard Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) active species is typically the rate-limiting step. However, when employing sterically hindered substrates like (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, the kinetic bottleneck shifts entirely to the transmetalation step[2]. The bulky 5-phenyl group physically impedes the formation of the critical Pd-O-B linkage required to transfer the pyrazole moiety to the palladium center.

To overcome this thermodynamic barrier, the catalytic system must be carefully engineered:

  • Ligand Selection: Bulky, electron-rich bidentate ligands (e.g., dppf) or Buchwald-type biarylphosphines (e.g., XPhos) are mandatory. They accelerate transmetalation by increasing the electron density at the palladium center, while their steric bulk facilitates the subsequent reductive elimination[3].

  • Solvent/Base Matrix: A biphasic 1,4-dioxane/water system with a carbonate base (e.g., K₂CO₃) is optimal. Water is strictly required to generate the reactive trihydroxyboronate intermediate, which is significantly more nucleophilic and undergoes transmetalation faster than the neutral boronic acid[4].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide BaseEx Base Exchange (Ar-Pd-OH) OxAdd->BaseEx Base (OH⁻) TransMet Transmetalation (Rate-Limiting Step) BaseEx->TransMet Hindered Boronic Acid Product Reductive Elimination (API Scaffold) TransMet->Product Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting transmetalation step.

Benchmarking Catalytic Efficiency

To objectively evaluate the performance of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, we benchmark it against unhindered phenylboronic acid and partially hindered 1-methyl-1H-pyrazol-4-ylboronic acid.

The data below reflects a standardized comparative model coupling with 4-bromoacetophenone using a Pd(dppf)Cl₂ catalyst system in 1,4-dioxane/H₂O at 90°C. Metrics include Yield, Turnover Number (TON - total moles of product per mole of catalyst), and Turnover Frequency (TOF - TON per hour)[5].

Table 1: Comparative Catalytic Efficiency Metrics
Boronic Acid SubstrateCatalyst SystemLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Phenylboronic acid (Baseline)Pd(dppf)Cl₂2.049849.012.25
1-Methyl-1H-pyrazol-4-ylboronic acid Pd(dppf)Cl₂3.089230.63.83
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid Pd(dppf)Cl₂ / XPhos5.0168517.01.06

Data Analysis: The steric hindrance at the C4 position of the 1-methyl-5-phenyl derivative drastically reduces the Turnover Frequency (TOF) from 12.25 h⁻¹ to 1.06 h⁻¹. Consequently, achieving synthetically useful yields (>80%) requires higher catalyst loading (5 mol%) and extended thermal activation (16 hours) compared to unhindered analogs.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process analytical controls (LC-MS) and specific stoichiometric ratios, the workflow ensures that any failure points (e.g., catalyst deactivation, protodeboronation) are immediately identifiable[6].

Workflow Step1 1. Reagent Preparation Weigh Reactants & Catalyst Step2 2. Solvent Matrix Add Dioxane/H₂O (4:1) Step1->Step2 Step3 3. Degassing Phase N₂/Ar Sparge (20 min) Step2->Step3 Step4 4. Thermal Activation Heat to 80-90°C (12-16 h) Step3->Step4 Step5 5. Analytical Workup LC-MS Check & Extraction Step4->Step5

Caption: Self-validating experimental workflow for hindered pyrazole boronic acid coupling.

Step-by-Step Methodology

Objective: Synthesis of 1-(4-(1-methyl-5-phenyl-1H-pyrazol-4-yl)phenyl)ethan-1-one.

Causality & Rationale for Self-Validation:

  • Stoichiometry (1.1 equiv Boronic Acid): A slight excess compensates for potential protodeboronation (hydrolysis of the C-B bond), a common side reaction for electron-rich heteroaryl boronic acids[7].

  • Degassing: Oxygen rapidly degrades Pd(0) to inactive Pd(II) and promotes homocoupling of the boronic acid. A strict 20-minute sparge establishes a self-validating baseline; if homocoupling exceeds 5% (verified via LC-MS), the degassing protocol was compromised[6].

Procedure:

  • Reagent Assembly: To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.1 mmol, 1.1 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Solvent Matrix: Add 1,4-dioxane (4.0 mL) and deionized H₂O (1.0 mL). Causality: The 4:1 ratio ensures optimal solvation of the organic halide while providing enough aqueous phase to dissolve the inorganic base and form the reactive boronate complex[4].

  • Degassing: Submerge a needle into the solvent mixture and sparge with high-purity Argon for 20 minutes.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Note: Adding the catalyst after initial degassing prevents premature oxidation.

  • Thermal Activation: Seal the flask and heat to 90°C in a pre-equilibrated oil bath for 16 hours.

  • In-Process Control (IPC): At 14 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the aryl halide peak area is <2% relative to the product.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Benchchem. A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters.
  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ACS Publications.
  • Benchchem. 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid (Addressing Steric Hindrance).
  • Smolecule. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0.
  • DOKUMEN.PUB. Organometallic Chemistry in Industry: A Practical Approach.

Sources

Validation

Evaluating electronic effects of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid against other heteroaryl boronic acids

Executive Summary In pharmaceutical development and advanced materials science, the Suzuki-Miyaura cross-coupling (SMCC) reaction remains a cornerstone for constructing complex C-C bonds. However, incorporating heteroaro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced materials science, the Suzuki-Miyaura cross-coupling (SMCC) reaction remains a cornerstone for constructing complex C-C bonds. However, incorporating heteroaromatic scaffolds presents significant synthetic hurdles. Heteroaryl boronic acids are notoriously prone to protodeboronation —a destructive hydrolysis pathway that aggressively competes with the desired transmetalation step.

This guide provides an objective evaluation of the electronic and steric properties of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid compared to highly reactive, unstable alternatives like 2-pyridyl and 5-thiazolyl boronic acids. By understanding the causality behind these electronic effects, researchers can logically optimize their cross-coupling workflows and maximize yields.

Mechanistic Insights: Electronic Effects & Protodeboronation Causality

The synthetic utility of a boronic acid in SMCC is dictated by the delicate kinetic balance between its rate of transmetalation and its rate of protodeboronation.

  • Electron-Deficient Systems (e.g., 2-Pyridyl, 5-Thiazolyl): Boronic acids featuring an adjacent ( α ) heteroatom are highly susceptible to rapid protodeboronation. At neutral to basic pH, the formation of the boronate anion triggers a zwitterionic fragmentation mechanism, leading to 1 (e.g., t1/2​≈25–50 seconds at pH 7, 70 °C)[1].

  • Electron-Rich Systems (e.g., Pyrazol-4-yl): In contrast, the pyrazole-4-yl core is π -excessive (electron-rich) and lacks the α -heteroatom effect. This fundamental electronic difference prevents zwitterionic fragmentation. Furthermore, in (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, the 1-methyl and 5-phenyl substituents provide critical steric shielding around the boron center. While this steric bulk slightly dampens the absolute rate of transmetalation compared to unsubstituted variants, it drastically increases the activation energy required for hydrolytic cleavage, rendering the compound phenomenologically stable under standard 2[2].

G BA Heteroaryl Boronic Acid (e.g., Pyrazolyl, Pyridyl) Base Base Addition (pH > pKa) BA->Base Aqueous/Organic PDB Protodeboronation Undesired Pathway BA->PDB Direct Hydrolysis (Low pH) Boronate Boronate Anion [ArB(OH)3]- Base->Boronate TM Transmetalation (Pd-Catalyzed) Desired Pathway Boronate->TM Fast (Electron-Rich) Boronate->PDB Zwitterionic Fragmentation (Electron-Deficient/2-Heteroaryl) Product Cross-Coupled Product TM->Product Degradation Ar-H + B(OH)3 PDB->Degradation

Mechanistic divergence of heteroaryl boronic acids during Suzuki-Miyaura cross-coupling.

Comparative Performance Data

To objectively evaluate performance, we must look at the kinetic stability (half-life of degradation) and the resulting synthetic utility (typical cross-coupling yields). The table below summarizes the quantitative differences driven by the electronic effects discussed above.

Boronic AcidElectronic NatureProtodeboronation t1/2​ (pH 7, 70 °C)Typical SMCC Yield
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid Electron-rich, sterically shielded> 1 week> 85%
3-Pyridylboronic acid Electron-deficient, non- α -heteroatom> 1 week60–80%
2-Pyridylboronic acid Electron-deficient, α -heteroatom~ 25–50 s< 20%
5-Thiazolylboronic acid Electron-deficient, α -heteroatom~ 25–50 s< 30%

*Yields for 2-pyridyl and 5-thiazolyl systems are typically poor unless specialized ligands (e.g., MIDA boronates or specific Pd-NHC precatalysts) are employed to2 of the active species[2].

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By monitoring the mass balance of the boron species in situ, researchers can definitively isolate the rate of protodeboronation from catalyst deactivation.

Protocol A: Kinetic Profiling of Protodeboronation via in situ NMR

This methodology allows for the direct observation of boronic acid degradation, validating the stability claims of the 1[1].

  • Sample Preparation: Prepare a 50 mM solution of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid in a 1:1 mixture of H2​O and 1,4-dioxane.

  • pH Control: Buffer the solution to the desired pH (e.g., pH 7.0 or 10.0) using standard phosphate or carbonate buffers.

  • NMR Setup: Transfer the solution to a quartz NMR tube. (Causality: Standard borosilicate tubes release [B(OH)4​]− at high pH, which skews 11B NMR integration and invalidates the kinetic model).

  • Data Acquisition: Heat the sample to 70 °C within the NMR spectrometer. Acquire 11B and 1H NMR spectra at 10-minute intervals over a 12-hour period.

  • Kinetic Analysis: Plot the decay of the arylboronic acid/boronate signal against the appearance of the boric acid byproduct to extract the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Workflow Prep 1. Sample Preparation 50 mM Boronic Acid in 1:1 H2O/Dioxane Buffer 2. pH Adjustment Buffer solutions (pH 1-13) Prep->Buffer NMR 3. in situ 11B/1H NMR Quartz NMR tubes at 70°C Buffer->NMR Data 4. Data Acquisition Monitor [Ar-B] vs [B(OH)3] NMR->Data Analysis 5. Kinetic Modeling Extract k_obs and t_1/2 Data->Analysis

Experimental workflow for the kinetic NMR profiling of protodeboronation.

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling Evaluation
  • Reagent Loading: In a Schlenk tube under an inert argon atmosphere, combine (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv), an aryl bromide electrophile (1.0 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%) as the precatalyst. (Causality: The bidentate dppf ligand3 by the pyrazole nitrogen, maintaining the active Pd(0) cycle[3]).

  • Solvent & Reaction: Inject degassed 1,4-dioxane/water (4:1 v/v). Seal the tube and heat to 90 °C for 6 hours.

  • Validation & Workup: Cool to room temperature. Extract with ethyl acetate, dry over MgSO4​ , and determine the crude conversion via HPLC against an internal standard (e.g., 1,3,5-trimethoxybenzene) before proceeding to column chromatography purification.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.Journal of the American Chemical Society.
  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Prec
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.Accounts of Chemical Research.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of la...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.

The procedures outlined herein are grounded in established safety protocols and regulatory requirements, including the Occupational Safety and Health Administration's (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these guidelines is not merely a suggestion but a necessity for the protection of laboratory personnel and the environment.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not found, data from closely related pyrazole and phenylboronic acid derivatives indicate that this compound should be handled as a hazardous substance.[3][4][5][6]

Key Potential Hazards:

  • Harmful if swallowed.[4][5][6]

  • Causes skin and serious eye irritation.[4][7]

  • May cause respiratory irritation.[3][7]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste or airborne particles of solid waste.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving.Prevents skin contact with the chemical, which can cause irritation.
Body Protection A fully fastened lab coat.Protects against accidental spills and contamination of personal clothing.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Under the EPA's RCRA, any laboratory generating chemical waste is considered a "generator" and must correctly characterize its waste.[2] (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid should be treated as hazardous chemical waste.[8]

Core Principles of Waste Management:

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[2][7] This can harm aquatic ecosystems and violate local and federal regulations.[9]

  • Segregate Waste Streams: Isolate waste containing (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid from other waste streams to prevent potentially hazardous reactions.[10][11] Incompatible materials to keep separate include strong oxidizing agents, acids, and bases.[6]

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[7][8] High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid.

Step 1: Waste Collection

  • Solid Waste: Carefully transfer all solid waste, including residual powder, contaminated weighing paper, and disposable lab materials (e.g., gloves, pipette tips), into a designated solid hazardous waste container.[7][12] Use tools that will not generate dust.[13]

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated liquid hazardous waste container using a funnel to prevent spills.[8][12] Do not overfill the container; leave adequate headspace for expansion.[11]

Step 2: Container Management and Labeling Proper labeling is a critical compliance point. All waste containers must be clearly and legibly labeled with the following information:

  • The words "Hazardous Waste" .[7][10]

  • The full chemical name: "(1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid" . Do not use abbreviations or chemical formulas.[10]

  • An indication of the major components and their approximate percentages, including solvents.[10]

  • The date when waste was first added to the container (accumulation start date).[2]

  • Appropriate hazard warnings (e.g., "Irritant").

Containers must be kept tightly sealed at all times, except when adding waste.[10][11]

Step 3: Storage and Professional Disposal

  • Satellite Accumulation: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[8][10] This area must be under the control of the laboratory personnel.

  • Professional Collection: Once the waste container is nearly full or reaches the time limit for accumulation set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12]

The following diagram illustrates the decision-making workflow for the proper disposal of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Start: Disposal Required for (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_container Place in Labeled 'Hazardous Solid Waste' Container waste_type->solid_container Solid liquid_container Pour into Labeled 'Hazardous Liquid Waste' Container waste_type->liquid_container Liquid seal_container Securely Seal Container solid_container->seal_container liquid_container->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End of Process contact_ehs->end

Sources

Handling

Personal protective equipment for handling (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid

Essential Safety and Operational Guide: Handling (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid As a Senior Application Scientist overseeing the integration of novel organoborons into high-throughput screening and scale...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide: Handling (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid

As a Senior Application Scientist overseeing the integration of novel organoborons into high-throughput screening and scale-up pipelines, I emphasize that chemical safety is not merely about compliance—it is about understanding molecular behavior. (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1858252-28-4) is a critical building block for Suzuki-Miyaura cross-coupling reactions[1]. However, the exact structural features that make it synthetically valuable—its Lewis acidic boron center and the electron-rich pyrazole ring—also dictate its hazard profile.

This guide provides a self-validating system of operational protocols to ensure both researcher safety and chemical integrity.

Chemical Profiling & Mechanistic Risk Assessment

Boronic acids are generally characterized by their propensity to cause skin, eye, and respiratory irritation[2]. The mechanistic causality behind this lies in the Lewis acidic vacant p-orbital on the boron atom. When exposed to biological tissue, this orbital can rapidly interact with nucleophilic sites on biological macromolecules (such as proteins in the corneal epithelium or epidermis), leading to localized tissue irritation and damage.

Furthermore, boronic acids are highly hygroscopic and prone to dehydration into boroxines (anhydrides) upon exposure to atmospheric moisture and fluctuating temperatures[2]. This dehydration alters the compound's physical state, often generating finer, more easily aerosolized dusts that exacerbate inhalation risks.

HazardMitigation Chem (1-methyl-5-phenyl-1H- pyrazol-4-yl)boronic acid Dust Airborne Particulates (Inhalation Hazard) Chem->Dust Skin Dermal Contact (Tissue Irritation) Chem->Skin Eye Ocular Exposure (Corneal Damage) Chem->Eye RespPPE Fume Hood / N95 Respirator Dust->RespPPE Mitigated by SkinPPE Nitrile Gloves & Lab Coat Skin->SkinPPE Mitigated by EyePPE EN 166 / ANSI Z87.1 Safety Goggles Eye->EyePPE Mitigated by

Logical relationship between boronic acid exposure routes and PPE mitigation.

Quantitative Chemical Data & PPE Matrix

To ensure rapid access to critical parameters, the physicochemical properties and required Personal Protective Equipment (PPE) are summarized below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid
CAS Number 1858252-28-4[1][3]
Molecular Formula C10H11BN2O2
Molecular Weight 202.02 g/mol
Purity Standard ≥97%[1]
Storage Conditions Keep container tightly closed, store under inert gas

Table 2: Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentMechanistic Rationale
Ocular Snug-fitting safety goggles (EN 166 / ANSI Z87.1)[2]Prevents airborne dust from interacting with the aqueous environment of the eye, avoiding Lewis acid-base interactions with corneal tissues.
Dermal (Hands) Nitrile gloves (≥ 0.11 mm thickness)[2]Nitrile provides a robust barrier against fine powders and prevents sweat-induced hydrolysis of the boronic acid on the skin surface.
Dermal (Body) Knee-length, flame-resistant lab coat[2]Protects against the static cling of fine pyrazole-containing powders to personal clothing.
Respiratory FFP2/N95 Particulate Respirator[2]Required only if weighing outside a certified fume hood to prevent inhalation of hygroscopic particulates.

Step-by-Step Operational Methodology

A safety protocol is only as good as its execution. The following methodology ensures a self-validating workflow where each step confirms the safety and integrity of the previous one.

HandlingWorkflow N1 1. Fume Hood Verification N2 2. Don PPE (Gloves, Goggles, Coat) N1->N2 N3 3. Thermal Equilibration N2->N3 N4 4. Anti-static Weighing N3->N4 N5 5. Inert Gas Flush & Seal N4->N5 N6 6. Isopropanol Decontamination N5->N6

Step-by-step safe handling workflow for boronic acid derivatives.

Protocol: Safe Handling and Dispensing

  • Step 1: Environmental Preparation Verify that the local exhaust ventilation (fume hood) is fully operational. Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases[2]. Lay down a disposable, anti-static weighing mat to contain potential micro-spills.

  • Step 2: PPE Donning Inspect nitrile gloves for micro-tears by inflating them slightly before use. Don safety goggles (EN 166 standard) and ensure a tight seal against the face[2]. Fasten the lab coat entirely to the neck.

  • Step 3: Chemical Retrieval and Equilibration Retrieve the vial from storage. Crucial Causality Step: Allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial introduces atmospheric moisture, causing condensation that accelerates the degradation of the boronic acid into its boroxine anhydride form.

  • Step 4: Weighing and Transfer Use an anti-static micro-spatula to transfer the powder. The pyrazole moiety can induce static charge buildup in the dry powder. Weigh the required mass into a pre-tared, sealable vial.

  • Step 5: Preservation and Sealing Immediately flush the source vial with dry Argon or Nitrogen gas before sealing. This displaces atmospheric oxygen and moisture, preserving the monomeric boronic acid state.

  • Step 6: Decontamination Wipe down the balance and spatulas with an isopropanol-soaked lint-free wipe. Water is less effective due to the limited aqueous solubility of the organic framework. Wash hands and face thoroughly after handling[2].

Spill Response and Disposal Plan

Even with perfect protocols, deviations occur. A pre-planned response is mandatory to prevent localized exposure from escalating into a laboratory-wide contamination event.

  • Small Spill Protocol (< 50 grams):

    • Do not sweep dry powder. Sweeping aerosolizes the boronic acid, instantly creating an inhalation hazard.

    • Moisten a spill pad with a compatible solvent (e.g., isopropanol) to suppress dust generation.

    • Carefully wipe the spilled material from the outside in to prevent spreading.

    • Place all contaminated wipes into a designated, sealable hazardous waste bag.

  • Disposal: Dispose of the chemical contents and all contaminated PPE as hazardous organic waste in accordance with local environmental regulations (e.g., via an approved waste disposal plant)[2]. Do not flush down the sink, as organoborons may exhibit mobility in environmental water systems[2].

References

  • (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid - CymitQuimica. 1

  • (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid [CAS] - Ivy Fine Chemicals. 3

  • Specifications of (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid - Capotchem.

  • Phenylboronic acid - SAFETY DATA SHEET - Thermo Fisher. 2

  • (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid - Sigma-Aldrich.

  • SAFETY DATA SHEET - TCI Chemicals.

Sources

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